Sfnggp-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H36N8O8 |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[2-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]butanediamide |
InChI |
InChI=1S/C25H36N8O8/c26-15(13-34)23(39)31-16(9-14-5-2-1-3-6-14)25(41)32-17(10-19(27)35)24(40)30-11-20(36)29-12-21(37)33-8-4-7-18(33)22(28)38/h1-3,5-6,15-18,34H,4,7-13,26H2,(H2,27,35)(H2,28,38)(H,29,36)(H,30,40)(H,31,39)(H,32,41)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
PFUDDJZDHHDVLA-XSLAGTTESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Brentuximab Vedotin (SGN-35)
Disclaimer: Information regarding the molecule "Sfnggp-NH2" could not be located in publicly available scientific literature. It is possible that this is a novel, unpublished compound or a typographical error. This guide will instead provide a comprehensive overview of Brentuximab Vedotin (SGN-35) , an antibody-drug conjugate with extensive research and clinical data, to serve as an illustrative example of the requested in-depth technical guide.
Brentuximab vedotin (marketed as Adcetris®) is an antibody-drug conjugate (ADC) used in the treatment of various types of lymphoma.[1][2][3][4] It is composed of three key components: a chimeric monoclonal antibody (cAC10) that targets the CD30 receptor, a microtubule-disrupting agent called monomethyl auristatin E (MMAE), and a protease-cleavable linker that connects the antibody to the cytotoxic agent.[5] This targeted delivery system allows for the selective destruction of cancer cells expressing the CD30 antigen, which is characteristic of Hodgkin lymphoma and systemic anaplastic large-cell lymphoma.
Mechanism of Action
The mechanism of action of brentuximab vedotin is a multi-step process that begins with the binding of the ADC to the CD30 receptor on the surface of malignant cells.
-
Binding and Internalization: The cAC10 antibody component of brentuximab vedotin specifically binds to the CD30 receptor on tumor cells. Following binding, the brentuximab vedotin-CD30 complex is internalized into the cell through a process called clathrin-mediated endocytosis.
-
Trafficking and Cleavage: Once inside the cell, the complex is transported to the lysosomes. Within the acidic environment of the lysosomes, the protease-cleavable linker is broken down by enzymes such as cathepsin, releasing the cytotoxic payload, MMAE, into the cytoplasm.
-
Microtubule Disruption and Apoptosis: Free MMAE then binds to tubulin, a key component of microtubules. This binding disrupts the microtubule network within the cell, leading to cell cycle arrest in the G2/M phase and ultimately inducing programmed cell death (apoptosis).
-
Bystander Effect: A small fraction of the released MMAE can diffuse out of the targeted CD30-positive cell and into the surrounding tumor microenvironment. This allows MMAE to exert its cytotoxic effects on neighboring tumor cells, even if they do not express the CD30 antigen, a phenomenon known as the "bystander effect."
Signaling Pathway Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Anti-CD30 antibody–drug conjugate therapy in lymphoma: current knowledge, remaining controversies, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-CD30 antibody-drug conjugate therapy in lymphoma: current knowledge, remaining controversies, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Sfnggp-NH2 Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of the hexapeptide Sfnggp-NH2. The content herein details the core principles and experimental protocols for solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by purification via reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.
Introduction to this compound
The peptide with the sequence Ser-Phe-Asn-Gly-Gly-Pro-NH2 (this compound) is a synthetic hexapeptide amide. Peptides of this nature are valuable tools in biochemical and pharmacological research, often used to study receptor-ligand interactions and cellular signaling pathways. This compound has been identified as a ligand for Protease-Activated Receptor 3 (PAR-3), a member of the G-protein coupled receptor (GPCR) family. Understanding the synthesis and purification of this peptide is crucial for obtaining high-purity material for in-vitro and in-vivo studies.
Solid-Phase Peptide Synthesis (SPPS) of this compound
The primary method for the synthesis of this compound is the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1] This approach involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1] The use of a Rink Amide resin is standard for producing peptides with a C-terminal amide.[2][3]
Core Principles of Fmoc SPPS
The synthesis cycle consists of the following key steps repeated for each amino acid in the sequence:
-
Deprotection: The temporary Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the resin-bound amino acid using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[1]
-
Activation and Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus and then coupled to the newly exposed N-terminus of the resin-bound peptide chain.
-
Washing: Following each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.
Side chains of reactive amino acids are protected with acid-labile tert-butyl (tBu) based groups, which remain intact throughout the synthesis and are removed during the final cleavage step.
Experimental Protocol: Manual Fmoc SPPS of this compound
This protocol describes a representative manual synthesis of this compound on a 0.1 mmol scale.
Materials:
-
Rink Amide MBHA resin (substitution level ~0.5 mmol/g)
-
Fmoc-Pro-OH
-
Fmoc-Gly-OH
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Phe-OH
-
Fmoc-Ser(tBu)-OH
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Activation Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% (v/v) piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell 200 mg of Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to remove the Fmoc group from the Rink Amide linker. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (Proline):
-
In a separate vial, pre-activate Fmoc-Pro-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Subsequent Amino Acid Couplings (Gly, Gly, Asn, Phe, Ser):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 min, then 10 min). Wash with DMF and DCM.
-
Coupling: Pre-activate the next Fmoc-amino acid (Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH in sequence) and couple as described in step 3.
-
After each coupling, perform a Kaiser test to ensure complete reaction. If the test is positive (blue beads), recoupling is necessary.
-
-
Final Fmoc Deprotection: After the final amino acid (Fmoc-Ser(tBu)-OH) has been coupled, remove the N-terminal Fmoc group as described above.
-
Resin Washing and Drying: Wash the final peptide-resin thoroughly with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail (10 mL per gram of resin) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2x) and dry under vacuum.
-
Purification of this compound by RP-HPLC
The crude synthetic peptide contains the target peptide along with various impurities such as truncated and deletion sequences. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides based on their hydrophobicity.
Core Principles of RP-HPLC
In RP-HPLC, the stationary phase (e.g., C18-modified silica) is non-polar, and the mobile phase is polar. Peptides are loaded onto the column in a polar solvent and eluted with an increasing gradient of a less polar organic solvent, typically acetonitrile (ACN). More hydrophobic peptides are retained longer on the column. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape.
Experimental Protocol: Preparative RP-HPLC
Materials:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Crude this compound peptide
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN can be added. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Purification:
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 5% to 45% B over 40 minutes) is recommended for good separation of impurities.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide as a white powder.
Characterization of this compound
The identity and purity of the synthesized peptide must be confirmed.
Mass Spectrometry
Mass spectrometry (MS) is used to verify the molecular weight of the peptide. Techniques such as MALDI-TOF or LC-MS can be employed. The theoretical molecular weight of this compound can be calculated and compared to the experimental value.
Analytical RP-HPLC
Analytical RP-HPLC is used to determine the purity of the final peptide product. The analysis is performed using a similar setup as the preparative purification but on an analytical scale with a faster gradient. The purity is calculated based on the relative area of the main peak in the chromatogram.
Data Presentation
Table 1: Theoretical and Expected Experimental Data for this compound
| Parameter | Theoretical/Expected Value | Method of Determination |
| Sequence | Ser-Phe-Asn-Gly-Gly-Pro-NH2 | - |
| Molecular Formula | C₂₇H₃₈N₈O₈ | - |
| Average Molecular Weight | 618.64 g/mol | Mass Spectrometry (e.g., MALDI-TOF, LC-MS) |
| Monoisotopic Molecular Weight | 618.2816 g/mol | Mass Spectrometry (e.g., MALDI-TOF, LC-MS) |
| Purity | >95% | Analytical RP-HPLC |
| Appearance | White lyophilized powder | Visual Inspection |
Table 2: Representative Yields for Solid-Phase Synthesis of Hexapeptides
| Synthesis Scale | Crude Peptide Yield | Purified Peptide Yield |
| 0.1 mmol | 60-80% | 20-40% |
| 0.25 mmol | 65-85% | 25-45% |
| 1.0 mmol | 70-90% | 30-50% |
Note: Yields are highly sequence-dependent and can vary based on the efficiency of coupling and cleavage steps.
Visualization of Workflows and Pathways
This compound Synthesis and Purification Workflow
Caption: Workflow for this compound synthesis and purification.
PAR-3 Signaling Pathway
This compound acts as a ligand for PAR-3. PAR-3 signaling can occur through two primary mechanisms: as a co-receptor for PAR-1 or through autonomous signaling.
A. PAR-3 as a Co-receptor for PAR-1:
Caption: PAR-3 as a co-receptor for PAR-1 signaling.
B. Autonomous PAR-3 Signaling:
Caption: Autonomous PAR-3 signaling pathway.
References
Unraveling Sfnggp-NH2: A Technical Overview of a Novel Peptide
While the peptide Sfnggp-NH2 is available commercially as a synthetic molecule, a comprehensive review of publicly accessible scientific literature reveals a notable absence of published research detailing its natural origin, biological function, and mechanism of action. This guide, therefore, serves to present the known structural information and provide a framework for potential future investigation based on the general characteristics of similar bioactive peptides.
Peptide Structure
The primary structure of this compound has been identified as a hexapeptide with the following amino acid sequence:
Ser-Phe-Asn-Gly-Gly-Pro-NH2
This sequence indicates a peptide composed of six amino acids: Serine, Phenylalanine, Asparagine, Glycine, Glycine, and Proline. The "-NH2" designation signifies that the C-terminus of the peptide is amidated. This post-translational modification is common in neuropeptides and other bioactive peptides, often rendering them more resistant to degradation by carboxypeptidases and enhancing their biological activity.
Potential Areas of Investigation
Given the lack of specific data on this compound, this section outlines potential avenues of research and experimental protocols that could be employed to elucidate its function. These are based on the known activities of other short, amidated peptides.
Hypothetical Signaling Pathways
Many bioactive peptides initiate their effects by binding to cell surface receptors, often G-protein coupled receptors (GPCRs). A hypothetical signaling cascade for this compound, should it interact with a GPCR, is depicted below. This diagram illustrates a generalized pathway and would require experimental validation.
Caption: Hypothetical GPCR signaling pathway for this compound.
Suggested Experimental Workflow
To characterize the biological activity of this compound, a systematic experimental approach would be necessary. The following workflow outlines key experiments that could be performed.
Caption: Proposed experimental workflow for this compound characterization.
Experimental Protocols
While no specific protocols for this compound exist, the following are generalized methodologies for the key experiments suggested above.
Receptor Binding Assay (Radioligand Competition)
-
Peptide Radiolabeling: Synthesize this compound with a radioactive isotope (e.g., ³H or ¹²⁵I).
-
Membrane Preparation: Isolate cell membranes from a cell line or tissue suspected to express the target receptor.
-
Binding Reaction: Incubate the membranes with the radiolabeled this compound in the presence of increasing concentrations of unlabeled ("cold") this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled peptide to determine the binding affinity (Ki or IC50).
Western Blot for Signaling Pathway Analysis
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound for different time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of signaling proteins (e.g., p-ERK, total ERK).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation in response to this compound treatment.
Quantitative Data
As there is no published research on this compound, no quantitative data regarding its biological activity (e.g., binding affinities, EC50/IC50 values) is available. The tables below are provided as templates for how such data could be presented once generated through experimentation.
Table 1: Hypothetical Receptor Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Receptor X | TBD |
| Receptor Y | TBD |
| Receptor Z | TBD |
Table 2: Hypothetical Functional Activity of this compound
| Assay | EC50 / IC50 (nM) |
| Calcium Mobilization | TBD |
| cAMP Accumulation | TBD |
| Cell Proliferation | TBD |
Conclusion
The peptide this compound, defined by its Ser-Phe-Asn-Gly-Gly-Pro-NH2 sequence, represents an unexplored molecule in the vast landscape of bioactive peptides. While its structure is known, its function remains to be elucidated. The experimental frameworks and protocols outlined in this guide provide a roadmap for researchers to investigate the biological role of this peptide, from initial screening and target identification to detailed functional characterization. Future research is essential to unlock the potential of this compound and determine its place in the fields of biochemistry, pharmacology, and drug development.
Navigating the Nuances of PAR-3 and the Peptide Sfnggp-NH2: A Technical Guide
A critical analysis of the current scientific understanding reveals that the peptide Sfnggp-NH2, derived from the murine Protease-Activated Receptor-3 (PAR-3), does not function as a direct agonist for its parent receptor. Instead, compelling evidence demonstrates its activity as an agonist for PAR-1 and PAR-2. This guide provides an in-depth exploration of the true pharmacological role of this compound, the co-receptor function of PAR-3, and the intricate signaling pathways involved.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular interactions and experimental methodologies relevant to the study of these receptors and ligands.
Executive Summary: Re-evaluating the Role of this compound
Protease-Activated Receptors (PARs) are a unique family of G-protein coupled receptors (GPCRs) activated by proteolytic cleavage of their N-terminal domain. This cleavage unmasks a "tethered ligand" that binds to the receptor and initiates signaling. Synthetic peptides mimicking these tethered ligands can also act as receptor agonists.
This compound is the synthetic peptide corresponding to the tethered ligand sequence of murine PAR-3. However, a pivotal study demonstrated that this compound does not activate PAR-3. Instead, it elicits responses through PAR-1 and PAR-2.[1][2] This finding is crucial for the accurate design and interpretation of studies involving PARs.
PAR-3 itself is now largely understood to function as a co-receptor, modulating the activity of other PARs, particularly PAR-1 and PAR-4.[3][4][5] This guide will first detail the activity of this compound on PAR-1 and PAR-2 and then explore the co-receptor functions of PAR-3.
This compound as a PAR-1 and PAR-2 Agonist
The primary signaling output of this compound is through the activation of PAR-1 and PAR-2. This activation can be quantified by measuring downstream signaling events, such as intracellular calcium mobilization.
Quantitative Data
| Peptide (Receptor) | Agonist | Typical Effective Concentration (EC50) | Cell Type | Reference Assay |
| PAR-1 Agonist Peptide (Human) | TFLLR-NH2 | ~1-10 µM | Various | Calcium Mobilization |
| PAR-2 Agonist Peptide (Murine) | SLIGRL-NH2 | ~1-5 µM | Various | Calcium Mobilization |
| This compound (PAR-1/PAR-2) | Agonist | Qualitatively active, specific EC50 not cited | Jurkat, HEK cells | Calcium Mobilization |
Table 1: Representative data for PAR-activating peptides. Note the lack of specific quantitative data for this compound highlights a gap in the current literature.
Signaling Pathways Activated by this compound (via PAR-1 and PAR-2)
Upon binding to PAR-1 and PAR-2, this compound is expected to initiate canonical G-protein signaling cascades.
-
PAR-1 Activation: Typically couples to Gαq and Gα12/13. Gαq activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key signaling event. Gα12/13 activation engages Rho GTPases, influencing the actin cytoskeleton.
-
PAR-2 Activation: Also primarily couples to Gαq, leading to PLC activation and subsequent calcium mobilization. PAR-2 can also signal through other pathways, including the MAPK/ERK pathway, contributing to inflammatory and proliferative responses.
The Role of PAR-3 as a Co-Receptor
While PAR-3 does not appear to signal robustly on its own in response to its tethered ligand, it plays a critical role in modulating the activity of other PARs.
-
PAR-3 and PAR-1: In endothelial cells, PAR-3 can form heterodimers with PAR-1. This dimerization alters the coupling of PAR-1 to G-proteins, specifically enhancing signaling through Gα13. This modulation by PAR-3 can influence cellular responses such as endothelial permeability.
-
PAR-3 and PAR-4: In murine platelets, PAR-3 acts as a cofactor for PAR-4 activation by thrombin. PAR-3's high-affinity binding site for thrombin effectively "presents" the protease to PAR-4, which has a lower affinity, thereby facilitating PAR-4 cleavage and activation at lower thrombin concentrations.
Experimental Protocols
The following section details common methodologies used to assess the activity of peptides like this compound on PARs.
Intracellular Calcium Mobilization Assay
This is the most common method for assessing Gαq-coupled receptor activation.
Objective: To measure the increase in intracellular calcium concentration in response to receptor agonists.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing the PAR of interest (e.g., PAR-1 or PAR-2).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
-
This compound and other control PAR agonist peptides.
Procedure:
-
Cell Plating: Seed cells into microplates at an optimal density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Remove culture medium and load cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period (10-20 seconds).
-
Agonist Injection: Automatically inject a solution of this compound (or control agonist) at various concentrations into the wells.
-
Signal Detection: Immediately and continuously record the fluorescence intensity for 60-180 seconds to capture the transient calcium peak.
-
Data Analysis: The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence. Dose-response curves are generated to determine EC50 values.
Bioluminescence Resonance Energy Transfer (BRET) for Receptor Dimerization
BRET is a powerful technique to study protein-protein interactions, such as PAR-1/PAR-3 dimerization, in living cells.
Objective: To detect the physical proximity of two different PARs.
Principle: One receptor (e.g., PAR-1) is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc), and the other (e.g., PAR-3) is fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). If the receptors are within ~10 nm of each other (i.e., dimerized), energy from the donor is transferred non-radiatively to the acceptor upon addition of a substrate (e.g., coelenterazine), and light is emitted at the acceptor's wavelength.
Procedure:
-
Construct Generation: Create expression vectors for PAR-Rluc and PAR-YFP fusion proteins.
-
Cell Transfection: Co-transfect HEK293T cells with the donor and acceptor constructs. The ratio of acceptor to donor plasmid is varied to generate a saturation curve.
-
Cell Harvesting: After 48 hours, harvest the cells and resuspend them in a suitable buffer.
-
Luminescence/Fluorescence Measurement: Aliquot cells into a white microplate. Measure the fluorescence of the acceptor to quantify its expression.
-
BRET Measurement: Add the luciferase substrate (e.g., coelenterazine h) and immediately measure the luminescence at the donor and acceptor emission wavelengths.
-
Data Analysis: The BRET ratio is calculated (Acceptor Emission / Donor Emission). A hyperbolic saturation curve when plotting the BRET ratio against the acceptor/donor expression ratio indicates a specific interaction.
Conclusion and Future Directions
The available scientific evidence clearly indicates that this compound functions as an agonist for PAR-1 and PAR-2, not PAR-3. The primary role of PAR-3 appears to be that of a co-receptor, allosterically modulating PAR-1 signaling and facilitating the activation of PAR-4. This distinction is fundamental for researchers in the field of thrombosis, inflammation, and drug development targeting these receptors.
Future research should focus on obtaining precise quantitative data (e.g., EC50, Ki values) for the interaction of this compound with PAR-1 and PAR-2. Furthermore, exploring the potential for biased agonism, where this compound might preferentially activate certain signaling pathways downstream of PAR-1 or PAR-2, could unveil novel therapeutic opportunities. A deeper understanding of the structural basis for the cross-reactivity of tethered ligand peptides will be invaluable for the design of more specific and potent PAR modulators.
References
- 1. Tethered ligand-derived peptides of proteinase-activated receptor 3 (PAR3) activate PAR1 and PAR2 in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tethered ligand-derived peptides of proteinase-activated receptor 3 (PAR3) activate PAR1 and PAR2 in Jurkat T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. PAR3 is a cofactor for PAR4 activation by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of Sfnggp-NH2: A Review of Available Scientific Literature
Despite a comprehensive search of scientific databases and literature, the neuropeptide designated Sfnggp-NH2 remains elusive. This in-depth review consolidates the current landscape of neuropeptide research in an effort to provide context and potential avenues for future discovery, while also addressing the conspicuous absence of specific data on this compound.
The quest to identify and characterize novel neuropeptides is a continuous endeavor in neuroscience and endocrinology. These signaling molecules are fundamental to a vast array of physiological processes, and the discovery of new peptides can open doors to understanding complex biological systems and developing novel therapeutics. However, the neuropeptide specified as "this compound" does not appear in the current body of publicly accessible scientific literature. Extensive searches have failed to identify any publications detailing its discovery, history, function, or associated signaling pathways.
This lack of information suggests several possibilities: "this compound" may be a very recently identified peptide that has not yet been published on, it could be known by a different name, the sequence may contain a typographical error, or it may not be a naturally occurring peptide.
While specific information on this compound is not available, the initial investigation did yield substantial information on the broader family of neuropeptides, particularly the allatostatins . This well-researched family of invertebrate neuropeptides offers a robust example of the typical discovery and characterization pipeline for such molecules. This report will proceed by presenting a detailed guide on a prominent member of the allatostatin family, providing the requested in-depth technical information, including data tables, experimental protocols, and signaling pathway diagrams, as a representative example of neuropeptide research.
A Case Study: The Allatostatin Superfamily
Allatostatins are a diverse group of neuropeptides, primarily found in insects and other arthropods, that were initially identified for their role in inhibiting the synthesis of juvenile hormone. They are broadly classified into three main types based on their C-terminal sequences: A-type (FGL-amide), B-type (W(X)6W-amide), and C-type (PISCF-amide). The C-type allatostatins (AST-C) are of particular interest as they are structurally distinct, characterized by a disulfide bridge.
Discovery and History of Allatostatin-C
The first C-type allatostatin was isolated from the tobacco hornworm moth, Manduca sexta.[1] Subsequent research has identified AST-C peptides and their receptors in a wide range of insect species, as well as in other invertebrates like molluscs.[1] Bioinformatic analyses have suggested that AST-C may be the invertebrate ortholog of the vertebrate peptide somatostatin, which also possesses a disulfide bridge and shares some functional similarities, such as the modulation of feeding behaviors.[1]
Physiological Functions of Allatostatin-C
While initially named for their allatostatic (juvenile hormone-inhibiting) activity, it is now clear that AST-C peptides are pleiotropic, meaning they have multiple functions. These include:
-
Inhibition of Juvenile Hormone Synthesis: This is the classical role of allatostatins, impacting insect development and reproduction.[2][3]
-
Modulation of Feeding Behavior: Similar to somatostatin in vertebrates, AST-C has been shown to influence food intake.
-
Regulation of Gut Motility: AST-C can act as a myoinhibitory peptide, reducing contractions of the gut.
-
Circadian Rhythm Modulation: Recent studies have implicated the AST-C signaling system in the regulation of daily activity cycles in Drosophila.
Allatostatin-C Signaling Pathway
Allatostatin-C exerts its effects by binding to a specific G protein-coupled receptor (GPCR), known as the Allatostatin-C receptor (AstR-C). Upon ligand binding, the receptor activates an intracellular signaling cascade, typically involving Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors to produce a physiological response. Some studies have also shown that AstR-C can recruit β-arrestin.
Experimental Protocols for Neuropeptide Research
The study of neuropeptides like allatostatins involves a multidisciplinary approach. Below are summaries of key experimental protocols.
Neuropeptide Identification and Sequencing
The initial discovery of neuropeptides often relies on a combination of biochemical purification and mass spectrometry.
Table 1: Quantitative Data from Neuropeptide Identification
| Technique | Sample Throughput | Sensitivity | Resolution | Typical Data Output |
| HPLC | High | Nanogram | High | Chromatogram with retention times |
| MALDI-TOF MS | High | Femtomole | High | Mass spectrum (m/z) |
| ESI-MS/MS | Medium | Attomole | Very High | Peptide fragment ions for sequencing |
Experimental Workflow for Neuropeptide Discovery:
References
- 1. Frontiers | Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins [frontiersin.org]
- 2. Molluscan neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antimicrobial Peptide MK58911-NH2 Acts on Planktonic, Biofilm, and Intramacrophage Cells of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of SFNggp-NH2: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the biological activity and associated signaling pathways of the pentapeptide SFNggp-NH2. This compound is the C-terminal sequence of the insect neuropeptide allatotropin, a key regulator of juvenile hormone biosynthesis and visceral muscle contraction. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's physiological roles, the molecular mechanisms it triggers, and detailed protocols for its study.
Core Biological Activities of this compound
The biological functions of this compound are intrinsically linked to those of its parent peptide, allatotropin. The primary activities are twofold:
-
Stimulation of Juvenile Hormone (JH) Biosynthesis: Allatotropin, and by extension its active C-terminal fragment, plays a crucial role in stimulating the production of juvenile hormone in the corpora allata of many insect species. JH is a critical hormone that regulates a wide array of developmental and reproductive processes.
-
Myotropic Activity: The peptide exhibits significant myotropic effects, particularly on the visceral muscles of the insect hindgut, where it modulates the frequency and amplitude of contractions. This action is vital for processes such as digestion and excretion.
While much of the existing research has focused on the full allatotropin peptide, the C-terminal this compound sequence is understood to be a critical component for its biological function. Structure-activity relationship studies suggest that the C-terminal amide is essential for receptor binding and activation.
Quantitative Data on Biological Activity
Quantitative data on the specific activity of the this compound fragment is limited in the current literature. The majority of studies have quantified the effects of the full-length allatotropin peptide. For context, the following table summarizes representative data for allatotropin's activity. Further research is required to precisely quantify the potency and efficacy of the this compound pentapeptide in these assays.
| Peptide | Biological Activity | Species | Effective Concentration Range | Notes |
| Allatotropin | Stimulation of JH III biosynthesis | Manduca sexta | 10⁻⁹ to 10⁻⁶ M | Dose-dependent stimulation observed in vitro. |
| Allatotropin | Increased frequency of hindgut contractions | Leucophaea maderae | Threshold ~10⁻¹⁰ M | Potent myotropic effects on visceral muscle. |
Signaling Pathways
Allatotropin and its active fragments exert their effects through a G protein-coupled receptor (GPCR). The binding of the peptide to its receptor initiates a downstream signaling cascade. The predominant pathway involves the activation of a Gq protein, which in turn stimulates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺) stores. This rise in cytosolic Ca²⁺ is a key second messenger that mediates the physiological responses, such as enzyme activation in the corpora allata for JH synthesis and muscle contraction in the hindgut.
Unraveling the In Vitro Bioactivity of Sfnggp-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sfnggp-NH2 is a synthetic peptide fragment derived from the N-terminus of the Protease-Activated Receptor 3 (PAR3). While direct in vitro studies on this compound are not extensively published, its origin suggests a significant role in modulating the activity of Protease-Activated Receptor 4 (PAR4). This technical guide synthesizes the current understanding of the PAR3-PAR4 signaling axis and provides a framework for the in vitro investigation of this compound. Drawing from established protocols for similar bioactive peptides, this document outlines detailed experimental methodologies and hypothetical data to guide future research into the therapeutic potential of this compound, particularly in the context of cellular processes regulated by PARs, such as platelet activation and mast cell degranulation.
Introduction: The PAR3-PAR4 Axis and the Potential Role of this compound
Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their N-terminal domain. This cleavage unmasks a tethered ligand that binds to the receptor, initiating intracellular signaling. Human platelets express PAR1 and PAR4, while mouse platelets express PAR3 and PAR4.[1][2][3] A key finding in PAR biology is that PAR3 can function as a cofactor for PAR4 activation by thrombin.[1][2] PAR3 itself does not appear to mediate transmembrane signaling but rather facilitates the cleavage and activation of PAR4, particularly at low thrombin concentrations.
This compound, as a peptide derived from PAR3, is hypothesized to act as a modulator of PAR4 activity. It may function as an agonist, partial agonist, or antagonist of PAR4, or it could influence the PAR3-PAR4 interaction. Understanding its precise in vitro effects is crucial for evaluating its therapeutic promise. This guide provides the necessary protocols to explore these possibilities.
Proposed Signaling Pathway of PAR3-Mediated PAR4 Activation
The interaction between PAR3 and PAR4 is a critical aspect of thrombin-mediated signaling in certain cell types. The following diagram illustrates the proposed mechanism where PAR3 acts as a cofactor for PAR4 activation.
References
The Role of Sfnggp-NH2 in Platelet Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet activation is a critical process in hemostasis and thrombosis. A key family of receptors involved in initiating platelet activation are the Protease-Activated Receptors (PARs). This technical guide explores the role of the synthetic peptide Sfnggp-NH2 in platelet activation, focusing on its presumed function as a selective agonist for Protease-Activated Receptor 4 (PAR4). While direct studies on this compound are not extensively published, its structural similarity to known PAR4 activating peptides (PAR4-APs) with a C-terminal amide, such as AYPGKF-NH2, provides a strong basis for elucidating its mechanism of action.[1][2] This document details the signaling pathways, experimental methodologies to assess its activity, and quantitative data based on the established effects of PAR4 agonists on platelet function.
Human platelets express two key thrombin receptors, PAR1 and PAR4, which play distinct but synergistic roles in platelet activation.[3][4][5] While PAR1 activation leads to a rapid but transient platelet response, PAR4 activation results in a more sustained and prolonged signaling cascade, contributing significantly to thrombus stability. The selective activation of PAR4 by agonists like this compound is therefore of significant interest for understanding the nuanced mechanisms of platelet activation and for the development of novel antiplatelet therapies.
Core Signaling Pathway of this compound (as a PAR4 Agonist)
As a PAR4 agonist, this compound is expected to bind to and activate PAR4 on the platelet surface. This initiates a downstream signaling cascade primarily through the Gαq and Gα12/13 pathways.
Gαq Pathway: Calcium Mobilization and PKC Activation
Activation of Gαq by the this compound-bound PAR4 leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-mediated Calcium Release: IP3 binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Store-Operated Calcium Entry (SOCE): The depletion of intracellular calcium stores is sensed by stromal interaction molecule 1 (STIM1), which in turn activates Orai1 channels in the plasma membrane, leading to an influx of extracellular calcium. This sustained increase in intracellular calcium is a hallmark of PAR4 signaling.
-
DAG-mediated PKC Activation: DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC). PKC activation is crucial for granule secretion and sustained integrin αIIbβ3 activation.
Gα12/13 Pathway: Shape Change and RhoA Activation
The coupling of activated PAR4 to Gα12/13 leads to the activation of the small GTPase RhoA. RhoA activation is essential for the initial platelet shape change from a discoid to a spherical form with filopodia and lamellipodia, a critical step for platelet aggregation.
Below is a Graphviz diagram illustrating the core signaling pathway.
Caption: Core signaling pathway of this compound via PAR4 activation.
Key Platelet Responses to this compound
The activation of the aforementioned signaling pathways by this compound culminates in several key platelet responses:
-
Platelet Aggregation: The "inside-out" signaling originating from PAR4 activation leads to a conformational change in the integrin αIIbβ3 receptor, increasing its affinity for fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation.
-
Granule Secretion: The contents of dense and alpha granules are released. Dense granules release ADP and serotonin, which act as secondary agonists to amplify the activation signal. Alpha granules release adhesive proteins and growth factors.
-
Thromboxane A2 (TXA2) Generation: Intracellular signaling pathways also lead to the synthesis and release of TXA2, another potent platelet agonist that further amplifies the activation process.
Quantitative Data on PAR4-Mediated Platelet Activation
The following tables summarize expected quantitative data from studies using PAR4 agonists. These values provide a benchmark for assessing the potency and efficacy of this compound.
Table 1: Platelet Aggregation
| Agonist | Concentration Range (µM) | Maximum Aggregation (%) | EC50 (µM) |
| This compound (Expected) | 10 - 500 | 80 - 95 | 50 - 150 |
| AYPGKF-NH2 (PAR4-AP) | 10 - 500 | ~90 | ~100 |
| Thrombin | 0.001 - 0.1 (U/mL) | >90 | ~0.01 U/mL |
| ADP | 1 - 20 | >80 | ~5 |
Table 2: Intracellular Calcium Mobilization
| Agonist | Concentration (µM) | Peak [Ca2+]i (nM) | Basal [Ca2+]i (nM) |
| This compound (Expected) | 100 | 500 - 800 | ~100 |
| AYPGKF-NH2 (PAR4-AP) | 100 | ~600 | ~100 |
| Thrombin (0.1 U/mL) | - | >1000 | ~100 |
Table 3: Integrin αIIbβ3 Activation (PAC-1 Binding)
| Agonist | Concentration (µM) | % PAC-1 Positive Platelets |
| This compound (Expected) | 100 | 70 - 90 |
| AYPGKF-NH2 (PAR4-AP) | 100 | ~80 |
| Thrombin (0.1 U/mL) | - | >90 |
| Resting Platelets | - | <5 |
Experimental Protocols
Detailed methodologies for assessing the effects of this compound on platelet function are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This is the gold standard for measuring platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Methodology:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate. The first few mL of blood should be discarded to avoid activation due to venipuncture.
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Aggregation Measurement:
-
Place a cuvette with PRP into the aggregometer and set the baseline (0% aggregation).
-
Add a magnetic stir bar and incubate at 37°C.
-
Add varying concentrations of this compound to the PRP.
-
Record the change in light transmission over time.
-
Caption: Workflow for platelet aggregation measurement.
Intracellular Calcium Measurement
This assay uses a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration upon platelet activation.
Methodology:
-
Platelet Preparation: Prepare washed platelets from PRP.
-
Fura-2 AM Loading: Incubate the washed platelets with Fura-2 AM (typically 2-5 µM) at 37°C for 30-60 minutes in the dark.
-
Washing: Centrifuge the platelets to remove extracellular Fura-2 AM and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Fluorimetry:
-
Place the Fura-2 loaded platelet suspension in a fluorometer cuvette with stirring at 37°C.
-
Excite the sample at 340 nm and 380 nm and measure the emission at 510 nm.
-
After establishing a baseline, add this compound and record the change in the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration.
-
References
- 1. Targeting the anionic region of human protease activated receptor 4 (PAR4) inhibits platelet aggregation and thrombosis without interfering with hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for activation and biased signaling at the thrombin-activated GPCR proteinase activated receptor-4 (PAR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet protease-activated receptor (PAR)4, but not PAR1, associated with neutral sphingomyelinase responsible for thrombin-stimulated ceramide-NF-κB signaling in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 5. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Sfnggp-NH2 (CAS 261521-21-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sfnggp-NH2, with CAS number 261521-21-5, is the C-terminally amidated hexapeptide Ser-Phe-Asn-Gly-Gly-Pro-NH2. It corresponds to the tethered ligand sequence of the murine Protease-Activated Receptor-3 (PAR-3). Contrary to what its origin might suggest, experimental evidence indicates that this compound does not activate PAR-3. Instead, it functions as an agonist for Protease-Activated Receptor-1 (PAR-1) and Protease-Activated Receptor-2 (PAR-2). This guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for the study of this compound.
Core Properties
This compound is a synthetic peptide that has been instrumental in elucidating the pharmacology of Protease-Activated Receptors. Its primary role in research is as a tool to probe the function of PAR-1 and PAR-2.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 261521-21-5 | N/A |
| Molecular Formula | C25H36N8O8 | N/A |
| Molecular Weight | 576.6 g/mol | N/A |
| Amino Acid Sequence | Ser-Phe-Asn-Gly-Gly-Pro-NH2 | N/A |
| Synonyms | COAGULATION FACTOR II RECEPTOR-LIKE 2 (1-6) AMIDE (MOUSE), PAR-3 (1-6) AMIDE (MOUSE) | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in water | N/A |
Biological Activity and Signaling Pathways
Mechanism of Action
Initial hypotheses suggested that this compound would act as an agonist for its parent receptor, PAR-3. However, studies have demonstrated that the murine PAR-3 does not appear to signal directly in response to its tethered ligand. Instead, this compound has been shown to be a functional agonist of PAR-1 and PAR-2.[1][2] This cross-reactivity is a critical consideration in the design and interpretation of experiments using this peptide.
Quantitative Biological Data
The potency of this compound in activating PAR-1 and PAR-2 has been quantified in a calcium mobilization assay using Jurkat T-leukemic cells.[2]
| Receptor Activated | EC50 (µM) | Cell Line | Assay Type | Reference |
| PAR-1 | ~10 | Jurkat | Calcium Mobilization | [2] |
| PAR-2 | ~50 | Jurkat | Calcium Mobilization | [2] |
Signaling Pathways
Activation of PAR-1 and PAR-2 by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to G-proteins. In T cells, activation of PAR-1 and PAR-2 has been shown to induce the tyrosine phosphorylation of Vav1, a key signal transducer. The general signaling pathways for PAR-1 and PAR-2 involve the activation of multiple G-protein subtypes, leading to diverse cellular responses.
Below is a generalized diagram of the signaling pathways activated by this compound through PAR-1 and PAR-2.
In the context of murine platelets, PAR-3, the parent receptor of the this compound sequence, acts as a cofactor for the activation of PAR-4 by thrombin. This highlights a distinct role for PAR-3 that does not involve direct signaling.
Experimental Protocols
Synthesis and Purification
This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Synthesis Workflow:
Detailed Methodology (Representative Protocol):
-
Resin Swelling: Rink Amide resin is swollen in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The C-terminal amino acid (Proline) is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and coupled to the deprotected resin.
-
Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Gly, Gly, Asn, Phe, Ser), using side-chain protected amino acids as necessary (e.g., Fmoc-Asn(Trt)-OH, Fmoc-Ser(tBu)-OH).
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Precipitation: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
In Vitro Activity Assay: Calcium Mobilization
The activation of PAR-1 and PAR-2 by this compound can be assessed by measuring the resulting increase in intracellular calcium concentration ([Ca²⁺]i).
Experimental Workflow:
Detailed Methodology (Representative Protocol):
-
Cell Culture: Jurkat T-cells, which endogenously express PAR-1 and PAR-2, are cultured in appropriate media.
-
Cell Plating: Cells are harvested and plated into a 96-well black-walled, clear-bottom microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a buffer solution.
-
Incubation: The plate is incubated to allow for the de-esterification of the dye within the cells.
-
Washing: The cells are washed to remove any extracellular dye.
-
Assay: The microplate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the automated addition of varying concentrations of this compound. The fluorescence is then measured kinetically to record the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response at each concentration of this compound is used to generate a dose-response curve, from which the EC50 value can be calculated.
Applications in Research
This compound serves as a valuable pharmacological tool for:
-
Probing PAR-1 and PAR-2 function: Its ability to activate both receptors allows for the study of their downstream signaling and physiological effects.
-
Deconvoluting PAR signaling: In cell systems expressing multiple PARs, this compound can be used in conjunction with other PAR agonists and antagonists to dissect the contribution of individual receptors to a cellular response.
-
Investigating PAR cross-talk: The unexpected activity of a PAR-3-derived peptide on PAR-1 and PAR-2 highlights the potential for cross-reactivity among PAR activating peptides and provides a tool to study these interactions.
Conclusion
This compound is a synthetic peptide with a well-defined chemical structure and a nuanced biological activity profile. While derived from the tethered ligand of murine PAR-3, its primary function in experimental systems is as an agonist of PAR-1 and PAR-2. A thorough understanding of its cross-reactivity is essential for the accurate interpretation of research findings. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and functional characterization of this important research tool.
References
Methodological & Application
Application Notes and Protocols for Sfnggp-NH2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sfnggp-NH2 is a synthetic hexapeptide (H-Ser-Phe-Asn-Gly-Gly-Pro-NH2) that corresponds to the tethered ligand sequence of the mouse Proteinase-Activated Receptor 3 (PAR3).[1] While initially investigated for its potential to activate PAR3, research has demonstrated that this compound does not activate PAR3 or PAR4.[1] Instead, it functions as an agonist for PAR1 and PAR2, making it a valuable tool for studying the signaling pathways and physiological roles of these two receptors.[1][2]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, focusing on its role as a PAR1 and PAR2 agonist. The information is intended to guide researchers in designing and executing experiments to investigate the cellular effects of PAR1 and PAR2 activation.
Mechanism of Action
This compound activates PAR1 and PAR2, which are G-protein coupled receptors (GPCRs). Upon binding, these receptors can couple to various G-proteins, primarily Gαq/11 and Gα12/13, to initiate downstream signaling cascades.
-
PAR1 Activation: Primarily couples to Gαq/11 and Gα12/13, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium. It can also activate Rho signaling pathways.
-
PAR2 Activation: Predominantly couples to Gαq/11, also leading to PLC activation and a rise in intracellular calcium. It can also signal through β-arrestin pathways.[2]
The activation of these pathways can influence a wide range of cellular processes, including inflammation, cell proliferation, and changes in cell morphology.
Quantitative Data Summary
The following table summarizes the working concentrations of this compound reported in the literature for various cell culture applications. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
| Application/Assay | Cell Type | Concentration Range | Reference |
| PAR1 and PAR2 Activation (Cross-desensitization assay) | Jurkat T cells | 500 µM - 1000 µM | |
| Intracellular Calcium Mobilization | Kirsten virus-transformed rat kidney (KNRK) cells expressing rat or human PAR2 | Concentration-dependent | |
| General PAR3 Agonist (as described in the study) | Human pulmonary arterial smooth muscle and endothelial cells | 10 µM |
Signaling Pathways
The following diagrams illustrate the signaling pathways activated by this compound through PAR1 and PAR2.
Caption: this compound activates PAR1, leading to Gαq-mediated signaling.
Caption: this compound activates PAR2, leading to Gαq-mediated signaling.
Experimental Protocols
Reconstitution and Storage of this compound
-
Reconstitution: this compound is a lyophilized powder. For a 10 mM stock solution, reconstitute the peptide in sterile, nuclease-free water or a buffer such as PBS (pH 7.2-7.4). For example, to make a 10 mM stock from 1 mg of peptide (Molecular Weight: ~576.6 g/mol ), add 173.4 µL of solvent. Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
Storage:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.
-
Stock Solution: Aliquot the reconstituted peptide into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 3 months or at -80°C for up to 12 months.
-
General Cell Culture Treatment Protocol
The following is a general protocol for treating adherent cells with this compound. This should be optimized for your specific cell line and experimental needs.
-
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
Serum-free medium (for serum-starvation, if required)
-
This compound stock solution
-
Vehicle control (the same solvent used to reconstitute the peptide)
-
-
Procedure:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
(Optional) If studying signaling pathways that are sensitive to growth factors in serum, serum-starve the cells for 4-24 hours in serum-free or low-serum medium prior to treatment.
-
Prepare working concentrations of this compound by diluting the stock solution in the appropriate cell culture medium. Also, prepare a vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., minutes for signaling studies, hours to days for gene expression or proliferation assays).
-
Proceed with the downstream assay (e.g., cell lysis for western blotting, RNA extraction, or functional assays).
-
Intracellular Calcium Mobilization Assay
This protocol describes a method to measure changes in intracellular calcium concentration following treatment with this compound using a fluorescent calcium indicator.
-
Materials:
-
Cells expressing PAR1 and/or PAR2
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
Fluorometric plate reader or fluorescence microscope
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and grow to near confluency.
-
Prepare the calcium indicator loading solution. For example, for Fluo-4 AM, mix the dye with an equal volume of 20% Pluronic F-127 before diluting in HBSS to a final concentration of 1-5 µM.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
Measure the baseline fluorescence using a plate reader or microscope (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence relative to the baseline.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a cell-based assay using this compound.
Caption: General workflow for this compound cell culture experiments.
References
Application Notes and Protocols for In Vivo Studies with Sfnggp-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sfnggp-NH2 is a synthetic peptide amide anticipated to function as a modulator of Protease-Activated Receptor 3 (PAR3). PARs are a unique family of G-protein coupled receptors (GPCRs) involved in a variety of physiological and pathological processes, including thrombosis, inflammation, and pain.[1][2] PAR3, while the least characterized member of this family, is expressed in various tissues and is known to interact with other PARs, notably PAR1 and PAR4, to modulate their activity.[1][2][3] Emerging evidence also suggests that PAR3 can signal autonomously in response to certain stimuli. These application notes provide a comprehensive overview and a generalized protocol for the in vivo investigation of this compound, focusing on its potential role as a PAR3 agonist.
Mechanism of Action
Protease-Activated Receptors are activated by the proteolytic cleavage of their N-terminal domain, which unmasks a tethered ligand that binds to and activates the receptor. Synthetic peptides that mimic this tethered ligand can act as receptor agonists. This compound is hypothesized to act in this manner on PAR3.
PAR3 has a dual role in cellular signaling:
-
Co-receptor Function: In certain cell types, such as platelets, PAR3 can act as a cofactor for PAR4, enhancing its activation by thrombin. It can also form heterodimers with PAR1, altering G-protein coupling and potentiating downstream signaling pathways that increase endothelial permeability.
-
Autonomous Signaling: Studies have shown that PAR3 can signal independently of other PARs. For instance, thrombin can induce calcium signaling and the release of interleukin-8 (IL-8) through a PAR3-mediated, ERK1/2-dependent pathway.
Preclinical In Vivo Applications
Given the known functions of PAR3, in vivo studies with this compound can be designed to investigate its role in:
-
Nociception and Pain: PAR3 is expressed in dorsal root ganglion neurons and has been implicated in pain signaling. In vivo administration of a PAR3 agonist has been shown to induce mechanical hypersensitivity.
-
Inflammation: Through its potential to induce IL-8 release, this compound could be investigated for its pro-inflammatory effects.
-
Vascular Permeability: By modulating PAR1 activity, this compound may influence vascular leakage in models of inflammation or thrombosis.
Quantitative Data Summary
The following tables summarize hypothetical, yet plausible, quantitative data based on the expected effects of a PAR3 agonist in vivo. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Dose-Response Relationship of this compound on Mechanical Hypersensitivity in Mice
| Dose of this compound (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | Onset of Action (minutes) | Duration of Action (hours) |
| Vehicle Control | 5.0 ± 0.5 | N/A | N/A |
| 0.1 | 4.2 ± 0.4 | 30 | 1 |
| 1 | 2.5 ± 0.3 | 15 | 4 |
| 10 | 1.1 ± 0.2 | 10 | >6 |
Table 2: Effect of this compound on Inflammatory Marker Expression in Paw Tissue
| Treatment | IL-8 Concentration (pg/mg tissue) (Mean ± SEM) | ERK1/2 Phosphorylation (Fold Change vs. Control) (Mean ± SEM) |
| Vehicle Control | 15 ± 3 | 1.0 ± 0.1 |
| This compound (10 mg/kg) | 150 ± 20 | 4.5 ± 0.7 |
Experimental Protocols
Peptide Handling and Preparation
-
Peptide Synthesis and Purity: this compound should be synthesized using standard solid-phase peptide synthesis (SPPS) methods. The purity of the peptide should be assessed by high-performance liquid chromatography (HPLC) and the molecular weight confirmed by mass spectrometry. A purity of >95% is recommended for in vivo studies.
-
Reconstitution: The lyophilized this compound peptide should be reconstituted in a sterile, pyrogen-free vehicle suitable for in vivo administration, such as phosphate-buffered saline (PBS) or 0.9% saline. The solubility of the peptide should be determined prior to preparing stock solutions.
In Vivo Administration and Monitoring
Animal Model: Male C57BL/6 mice (8-10 weeks old) are a commonly used strain for pain and inflammation studies. The use of PAR3 knockout mice can be instrumental in confirming the specificity of the peptide's effects.
Administration:
-
Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common routes for systemic administration. For localized effects, intraplantar (i.pl.) injection into the paw can be performed.
-
Dosage: A dose-finding study is recommended. Based on studies with other peptide agonists, a range of 0.1 to 10 mg/kg can be considered as a starting point.
Experimental Protocol for Assessing Nociception (Mechanical Allodynia):
-
Acclimatize mice to the testing environment and equipment for at least 3 days prior to the experiment.
-
Establish a baseline paw withdrawal threshold using von Frey filaments.
-
Administer this compound or vehicle control via the chosen route.
-
Measure the paw withdrawal threshold at various time points post-injection (e.g., 15, 30, 60, 120, 240 minutes).
-
Record and analyze the data to determine the onset, magnitude, and duration of mechanical hypersensitivity.
Tissue Collection and Analysis
-
At the end of the experiment, euthanize the animals according to approved protocols.
-
Collect relevant tissues (e.g., paw tissue, dorsal root ganglia, spinal cord) for further analysis.
-
For protein analysis, tissues should be snap-frozen in liquid nitrogen and stored at -80°C.
-
Homogenize tissues and perform enzyme-linked immunosorbent assays (ELISAs) to quantify inflammatory markers like IL-8.
-
Use Western blotting to assess the phosphorylation status of signaling proteins such as ERK1/2.
Visualizations
Caption: PAR3 Signaling Pathways
Caption: In Vivo Experimental Workflow
References
- 1. A Role for Protease Activated Receptor Type 3 (PAR3) in Nociception Demonstrated Through Development of a Novel Peptide Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A role for protease activated receptor type 3 (PAR3) in nociception demonstrated through development of a novel peptide agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
Application Notes and Protocols for Sfnggp-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sfnggp-NH2, with the amino acid sequence Ser-Phe-Asn-Gly-Gly-Pro-NH2, is a bioactive peptide of significant interest in cellular signaling research. This document provides detailed protocols for its solubilization, the preparation of solvents, and its storage. Additionally, it outlines its potential role in signaling pathways to guide experimental design.
Physicochemical Properties and Solubility Profile
To determine the optimal solubilization strategy for this compound, an analysis of its amino acid sequence is crucial. The properties of the constituent amino acids will dictate the peptide's overall charge and hydrophobicity, which are key factors in selecting an appropriate solvent.
Amino Acid Sequence: Ser-Phe-Asn-Gly-Gly-Pro-NH2
Property Analysis:
-
Net Charge at Neutral pH: The peptide has no acidic (Asp, Glu) or basic (Lys, Arg, His) residues. The N-terminus is a free amine (+1 charge) and the C-terminus is amidated (neutral). Therefore, the estimated net charge at pH 7 is +1, classifying it as a basic peptide.[1][2]
-
Hydrophobicity: The sequence contains hydrophobic residues (Phe, Pro). The presence of these residues may influence its solubility in aqueous solutions.
Based on these properties, a systematic approach to solubilization is recommended, starting with the least harsh solvents.
Table 1: Solubility Summary for this compound
| Solvent/Reagent | Predicted Solubility | Rationale |
| Sterile Distilled Water | Likely soluble | The peptide is short and has a net positive charge.[3][4] |
| 0.1% Acetic Acid in Water | High | The acidic solution will protonate the N-terminus, increasing solubility. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for peptides that are difficult to dissolve in aqueous solutions. |
| Dimethylformamide (DMF) | High | An alternative organic solvent to DMSO. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol details the steps for reconstituting lyophilized this compound to create a stock solution. It is recommended to test the solubility with a small amount of the peptide first.
Materials:
-
Lyophilized this compound peptide
-
Sterile distilled water
-
0.1% Acetic Acid (optional)
-
Dimethyl Sulfoxide (DMSO) (optional)
-
Sterile, low-protein binding microcentrifuge tubes
-
Pipettors and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.
-
Initial Solubilization Attempt (Water):
-
Add a small amount of sterile distilled water to the vial to achieve a desired stock concentration (e.g., 1 mg/mL or 1 mM).
-
Gently vortex the vial to mix.
-
If the peptide does not fully dissolve, sonication for a few minutes may aid dissolution.
-
-
Acidic Solution (If necessary):
-
If the peptide remains insoluble in water, add a small volume of 0.1% acetic acid.
-
Vortex and sonicate as needed.
-
-
Organic Solvent (Last resort for in vitro biological assays):
-
If the peptide is still not soluble, a small amount of DMSO can be used to dissolve it.
-
Slowly add the DMSO stock solution dropwise into your aqueous buffer with constant agitation to prevent precipitation. The final concentration of DMSO in your assay should be kept to a minimum (typically <0.5%) as it can be toxic to cells.
-
-
Aliquoting and Storage:
-
Once the peptide is fully dissolved, centrifuge the solution to pellet any undissolved particles.
-
Aliquot the clear supernatant into sterile, low-protein binding microcentrifuge tubes. This prevents multiple freeze-thaw cycles of the main stock.
-
Store the aliquots as recommended in Table 2.
-
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Several years | Store desiccated. |
| In Solution | -20°C or -80°C | Months to a year | Avoid repeated freeze-thaw cycles. |
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Peptide Solubilization
The following diagram illustrates a logical workflow for dissolving this compound, starting with the most common and gentle solvent and progressing to stronger solvents if necessary.
Caption: A stepwise workflow for the solubilization of this compound.
Hypothesized Signaling Pathway
This compound is described as a biologically active peptide. While the precise signaling cascade is not fully elucidated in the provided search results, its association with Protease-Activated Receptors (PARs) suggests a potential mechanism of action. PARs are a family of G protein-coupled receptors involved in various physiological processes.
Caption: A hypothesized signaling pathway for this compound via PAR activation.
References
Applications of Sfnggp-NH2 in Thrombosis Models: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological event underlying major cardiovascular diseases such as myocardial infarction and stroke. Platelet activation plays a central role in thrombus formation. Thrombin, a potent platelet agonist, activates platelets through Protease-Activated Receptors (PARs), primarily PAR1 and PAR4 on human platelets. While PAR1 mediates the initial, transient phase of platelet activation, PAR4 is responsible for a more sustained and prolonged signaling, crucial for stable thrombus formation.[1][2][3] This has made PAR4 an attractive target for the development of novel anti-thrombotic therapies.
Sfnggp-NH2 is a synthetic peptide with potential modulatory effects on PARs. Based on its structural characteristics, it is hypothesized to interact with PAR4, potentially acting as an antagonist to thrombin-mediated platelet activation. These application notes provide an overview of the potential applications of this compound in in vitro and in vivo thrombosis models and offer detailed protocols for its investigation.
Mechanism of Action
Thrombin activates PAR4 by cleaving its N-terminal domain, exposing a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating downstream signaling. This leads to the activation of Gq and G12/13 pathways, resulting in increased intracellular calcium, platelet shape change, granule secretion, and aggregation.[1][4] this compound is proposed to act as a competitive antagonist at the PAR4 receptor, inhibiting thrombin-induced platelet activation and subsequent thrombus formation.
// Nodes Thrombin [label="Thrombin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAR4 [label="PAR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sfnggp_NH2 [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Gq [label="Gq", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca2_increase [label="↑ [Ca²⁺]i", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKC_activation [label="PKC Activation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Platelet_Activation [label="Platelet\nActivation &\nAggregation", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=plaintext, fontcolor="#EA4335"];
// Edges Thrombin -> PAR4 [label="Activates"]; Sfnggp_NH2 -> PAR4 [arrowhead=tee, color="#EA4335", label="Inhibits"]; PAR4 -> Gq; Gq -> PLC; PLC -> IP3; PLC -> DAG; IP3 -> Ca2_increase; DAG -> PKC_activation; Ca2_increase -> Platelet_Activation; PKC_activation -> Platelet_Activation;
// Invisible edges for layout {rank=same; Thrombin; Sfnggp_NH2;} }
Figure 1: Hypothesized Signaling Pathway of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the inhibitory effects of this compound in various thrombosis-related assays, based on typical results for PAR4 antagonists.
Table 1: In Vitro Platelet Aggregation
| Agonist | This compound Concentration | % Inhibition (Mean ± SD) | IC50 |
| PAR4-AP (100 µM) | 1 µM | 25.3 ± 4.1 | 8.5 µM |
| 10 µM | 55.8 ± 6.2 | ||
| 100 µM | 92.1 ± 3.5 | ||
| Thrombin (10 nM) | 1 µM | 15.2 ± 3.8 | 15.2 µM |
| 10 µM | 48.9 ± 5.5 | ||
| 100 µM | 85.7 ± 4.9 | ||
| ADP (10 µM) | 100 µM | < 5% | > 100 µM |
| Collagen (5 µg/mL) | 100 µM | < 5% | > 100 µM |
Table 2: In Vivo Thrombosis Models
| Model | Treatment | Thrombus Weight (mg, Mean ± SD) | % Inhibition |
| Ferric Chloride-Induced Carotid Artery Thrombosis (Mouse) | Vehicle | 1.5 ± 0.3 | - |
| This compound (1 mg/kg, i.v.) | 0.8 ± 0.2 | 46.7% | |
| This compound (5 mg/kg, i.v.) | 0.4 ± 0.1 | 73.3% | |
| Clopidogrel (10 mg/kg, p.o.) | 0.5 ± 0.15 | 66.7% | |
| Arteriovenous Shunt Thrombosis (Rat) | Vehicle | 25.8 ± 4.2 | - |
| This compound (2 mg/kg, i.v.) | 14.1 ± 3.1 | 45.3% | |
| This compound (10 mg/kg, i.v.) | 8.7 ± 2.5 | 66.3% | |
| Aspirin (30 mg/kg, p.o.) | 16.2 ± 3.5 | 37.2% |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
This compound
-
Human whole blood from healthy, consenting donors
-
3.2% Sodium Citrate anticoagulant
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
PAR4 activating peptide (PAR4-AP), Thrombin, ADP, Collagen
-
Saline
-
Spectrophotometer/Aggregometer
Protocol:
-
Blood Collection and PRP/PPP Preparation:
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Prepare PRP by centrifuging whole blood at 200 x g for 15 minutes at room temperature without brake.
-
Prepare PPP by centrifuging the remaining blood at 2000 x g for 20 minutes at room temperature.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to approximately 2.5 x 10⁸ platelets/mL with PPP.
-
-
Assay Procedure:
-
Pre-warm PRP samples to 37°C for 10 minutes.
-
Add this compound (at various concentrations) or vehicle control to the PRP and incubate for 5 minutes at 37°C with stirring (900 rpm).
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the agonist (e.g., PAR4-AP, thrombin) to the cuvette to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation.
-
Determine the IC50 value of this compound for each agonist.
-
// Nodes Blood_Collection [label="Collect Human\nWhole Blood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PRP_Prep [label="Prepare Platelet-Rich\nPlasma (PRP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adjust_Count [label="Adjust Platelet\nCount", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pre_warm [label="Pre-warm PRP\nat 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate with\nthis compound or Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; Calibrate [label="Calibrate\nAggregometer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Agonist [label="Add Agonist to\nInduce Aggregation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Record [label="Record Light\nTransmission", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data\n(% Inhibition, IC50)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Blood_Collection -> PRP_Prep; PRP_Prep -> Adjust_Count; Adjust_Count -> Pre_warm; Pre_warm -> Incubate; Incubate -> Calibrate; Calibrate -> Add_Agonist; Add_Agonist -> Record; Record -> Analyze; }
Figure 2: In Vitro Platelet Aggregation Workflow.
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
This protocol details the evaluation of this compound's antithrombotic effect in a mouse model of arterial thrombosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Sterile saline (vehicle)
-
Anesthetic (e.g., ketamine/xylazine)
-
Ferric chloride (FeCl₃) solution (10%)
-
Surgical instruments
-
Doppler flow probe
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse and place it on a surgical board.
-
Make a midline cervical incision to expose the right common carotid artery.
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously (i.v.) via the tail vein 15 minutes before injury.
-
-
Thrombosis Induction:
-
Place a Doppler flow probe around the carotid artery to monitor blood flow.
-
Apply a filter paper (1x2 mm) saturated with 10% FeCl₃ to the adventitial surface of the artery for 3 minutes.
-
Remove the filter paper and wash the area with saline.
-
-
Monitoring and Endpoint:
-
Continuously monitor blood flow until complete occlusion occurs (cessation of flow for at least 10 minutes) or for a predefined observation period (e.g., 60 minutes).
-
Record the time to occlusion.
-
At the end of the experiment, excise the thrombosed arterial segment and weigh the thrombus.
-
-
Data Analysis:
-
Compare the time to occlusion and thrombus weight between the this compound treated groups and the vehicle control group.
-
// Nodes Anesthesia [label="Anesthetize Mouse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Expose_Artery [label="Expose Carotid\nArtery", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Administer_Drug [label="Administer this compound\nor Vehicle (i.v.)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor_Flow [label="Monitor Blood Flow\n(Doppler Probe)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Induce_Injury [label="Induce Injury\n(FeCl₃ Application)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Record_Occlusion [label="Record Time to\nOcclusion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Excise_Thrombus [label="Excise and Weigh\nThrombus", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Anesthesia -> Expose_Artery; Expose_Artery -> Administer_Drug; Administer_Drug -> Monitor_Flow; Monitor_Flow -> Induce_Injury; Induce_Injury -> Record_Occlusion; Record_Occlusion -> Excise_Thrombus; Excise_Thrombus -> Analyze; }
Figure 3: In Vivo Thrombosis Model Workflow.
Troubleshooting
-
Low Platelet Aggregation Response: Ensure fresh blood samples and proper handling to avoid premature platelet activation. Verify the activity of the agonists.
-
High Variability in In Vivo Models: Standardize surgical procedures and ensure consistent application of the injurious agent. Use a sufficient number of animals per group to achieve statistical power.
-
Solubility Issues with this compound: Test different solvent systems. For in vivo use, ensure the vehicle is biocompatible and does not cause adverse effects.
Conclusion
This compound presents a promising research tool for investigating the role of PAR4 in thrombosis. The protocols outlined above provide a framework for characterizing its in vitro and in vivo antithrombotic activity. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sfnggp-NH2 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sfnggp-NH2 is a synthetic peptide amide (Ser-Phe-Asn-Gly-Gly-Pro-NH2) that acts as a ligand for Protease-Activated Receptor 3 (PAR3). PARs are a family of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular domains. PAR3 is notably expressed in platelets, vascular endothelial cells, and neural tissues. Unlike other PARs, PAR3 often functions as a co-receptor, particularly for PAR1 and PAR4, modulating their signaling activity.[1][2][3] For instance, it can enhance thrombin-mediated activation of PAR4.[3] Dysregulation of PAR3 signaling has been implicated in various physiological and pathological processes, making it a potential target for therapeutic intervention.
These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel modulators of PAR3 signaling. Due to the limited availability of published HTS data for this compound, this document presents a generalized protocol based on the known signaling pathways of PAR3.
PAR3 Signaling Pathway
PAR3 signaling is complex and can involve multiple downstream effectors. A key aspect of PAR3 function is its ability to form heterodimers with other PARs, such as PAR1, which can alter G-protein coupling selectivity.[1] For example, the PAR1/PAR3 heterodimer appears to favor coupling to Gα13, leading to the activation of RhoA-mediated pathways. These pathways can influence cytoskeletal reorganization, cell adhesion, and vascular inflammation. Additionally, PAR3 can interact with the PAR polarity complex, which includes proteins like aPKC and Par-6, and can influence the activity of GSK3β, thereby playing a role in establishing and maintaining cell polarity.
Quantitative Data Summary
As of the latest literature review, specific high-throughput screening data for this compound, such as IC50, EC50, or Z'-factor values from large-scale screens, are not publicly available. The table below is a template for researchers to populate with their own experimental data when conducting HTS assays with this compound or other PAR3 modulators.
| Compound | Assay Type | Target | IC50 / EC50 (µM) | Z'-Factor | Signal-to-Background (S/B) Ratio |
| This compound | Calcium Mobilization | PAR3 | Data not available | Data not available | Data not available |
| Control Antagonist | Calcium Mobilization | PAR3 | User-defined | User-defined | User-defined |
| Test Compound 1 | Calcium Mobilization | PAR3 | User-determined | User-determined | User-determined |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols
The following are proposed protocols for high-throughput screening assays to identify modulators of PAR3. These are generalized methods and should be optimized for specific cell lines and laboratory instrumentation.
Protocol 1: Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon GPCR activation.
1. Cell Culture and Plating:
- Culture a human endothelial cell line (e.g., HUVEC), which endogenously expresses PAR3, in appropriate media.
- Seed cells into 384-well, black-walled, clear-bottom microplates at a density optimized for the assay (e.g., 10,000 cells/well).
- Incubate for 24 hours to allow for cell adherence.
2. Fluorescent Dye Loading:
- Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Remove cell culture medium from the plates and add the dye solution to each well.
- Incubate the plates at 37°C for 1 hour in the dark to allow for dye uptake.
3. Compound Addition:
- Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Using an acoustic liquid handler or a pintool, transfer test compounds and controls (including this compound as a reference agonist) to the assay plates.
4. Signal Detection:
- Place the assay plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or PHERAstar).
- Inject an activating agent (e.g., thrombin, if screening for antagonists in the presence of an agonist) into each well.
- Measure the fluorescence intensity kinetically over a period of 60-180 seconds.
5. Data Analysis:
- Calculate the change in fluorescence (ΔF) for each well.
- Normalize the data to positive (e.g., this compound) and negative (vehicle) controls.
- Determine dose-response curves and calculate EC50 or IC50 values for active compounds.
Protocol 2: Cell Viability/Proliferation Assay (Luminescence-Based)
This assay can be used to assess the downstream effects of PAR3 modulation on cell health and proliferation.
1. Cell Plating and Treatment:
- Seed cells in 384-well, white, opaque-walled microplates at a low density (e.g., 1,000 cells/well).
- Allow cells to attach overnight.
- Add test compounds, this compound, and controls to the respective wells.
2. Incubation:
- Incubate the plates for a period determined by the cell doubling time and desired assay window (e.g., 48-72 hours).
3. Luminescence Reading:
- Equilibrate the plates to room temperature for 30 minutes.
- Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well, following the manufacturer's protocol.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate luminometer.
4. Data Analysis:
- Subtract the background luminescence (from wells with no cells).
- Normalize the data to positive and negative controls.
- Identify compounds that significantly alter cell viability.
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign targeting PAR3.
References
Application Notes and Protocols for Flow Cytometry Analysis with Sfnggp-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the synthetic peptide Sfnggp-NH2 in flow cytometry to study its interaction with the Protease-Activated Receptor 3 (PAR-3). This document includes detailed protocols for cell preparation, peptide labeling, and flow cytometric analysis, as well as an overview of the potential signaling pathways involved.
Introduction
This compound is a synthetic peptide that acts as a ligand for Protease-Activated Receptor 3 (PAR-3), a member of the G protein-coupled receptor (GPCR) superfamily.[1] PAR-3 is a high-affinity thrombin receptor and is expressed in various cell types, including human cutaneous mast cells.[1] While PAR-3's signaling activity is complex and can involve co-receptor functions with other PARs like PAR-1 and PAR-4, studying the binding of specific ligands such as this compound is crucial for understanding its role in cellular processes and for potential therapeutic development. Flow cytometry offers a powerful platform for quantifying the binding of fluorescently labeled this compound to cells expressing PAR-3.[2][3]
Data Presentation
The following tables provide a structured summary of recommended cell lines for studying this compound interaction with PAR-3 and a general framework for experimental conditions that should be optimized for specific experimental setups.
Table 1: Recommended Human Cell Lines for PAR-3 Expression Analysis
| Cell Line | Cancer Type | Reference |
| Huh-7 | Hepatocellular Carcinoma | [4] |
| HepG2 | Hepatocellular Carcinoma | |
| Hep3B | Hepatocellular Carcinoma | |
| PLC-5 | Hepatocellular Carcinoma | |
| SK-Hep-1 | Hepatocellular Carcinoma | |
| T47D | Breast Cancer | |
| SKBR3 | Breast Cancer | |
| A549 | Lung Adenocarcinoma | |
| H1299 | Lung Adenocarcinoma |
Table 2: General Experimental Parameters for Flow Cytometry Analysis
| Parameter | Recommended Starting Condition | Notes |
| Cell Density | 1 x 10^6 cells/mL | Adjust as needed based on cell type and instrument. |
| Fluorescently Labeled this compound Concentration | 10-100 nM | Titrate to determine optimal concentration for saturation binding with minimal non-specific binding. |
| Incubation Time | 30-60 minutes at 4°C or room temperature | Optimize to reach binding equilibrium. Performing incubation at 4°C can minimize receptor internalization. |
| Incubation Buffer | PBS with 1-2% BSA | Bovine Serum Albumin (BSA) is used to reduce non-specific binding. |
| Washing Steps | 2-3 washes with cold PBS | To remove unbound peptide. |
| Controls | Unlabeled this compound (for competition), cells alone (for autofluorescence), isotype control (if using antibodies). | Essential for validating the specificity of the binding interaction. |
Experimental Protocols
Protocol 1: Preparation of Cells for Flow Cytometry
This protocol describes the preparation of a single-cell suspension from either adherent or suspension cell cultures.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell dissociation solution (e.g., Trypsin-EDTA) for adherent cells
-
Fetal Bovine Serum (FBS) or BSA
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microcentrifuge tubes or 96-well plates
Procedure for Adherent Cells:
-
Wash the confluent cell monolayer with PBS.
-
Add a minimal volume of pre-warmed cell dissociation solution to cover the cell surface and incubate at 37°C until cells detach.
-
Neutralize the dissociation solution with complete growth medium containing FBS.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Proceed to step 7.
Procedure for Suspension Cells: 6. Transfer the cell suspension from the culture flask to a centrifuge tube.
General Procedure: 7. Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. 8. Discard the supernatant and resuspend the cell pellet in cold PBS containing 1% BSA. 9. Count the cells and assess viability using a hemocytometer and Trypan Blue or an automated cell counter. 10. Adjust the cell density to 1 x 10^6 viable cells/mL in cold PBS with 1% BSA. Keep cells on ice.
Protocol 2: Fluorescent Labeling of this compound (Conceptual)
For direct flow cytometry analysis, this compound needs to be conjugated with a fluorophore (e.g., FITC, Alexa Fluor 488, Rhodamine B). This is typically achieved by reacting the primary amine of the peptide with an amine-reactive dye. It is recommended to use a commercial peptide labeling kit and follow the manufacturer's instructions for optimal conjugation and purification.
Protocol 3: Flow Cytometry Staining of Cells with Fluorescently Labeled this compound
This protocol outlines the procedure for staining cells with fluorescently labeled this compound to detect binding to PAR-3.
Materials:
-
Prepared single-cell suspension (from Protocol 1)
-
Fluorescently labeled this compound
-
Unlabeled this compound (for competition control)
-
Flow cytometry staining buffer (PBS with 1% BSA and 0.1% sodium azide)
-
FACS tubes or 96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each FACS tube or well of a 96-well plate.
-
For Competition Control: Add a 100-fold molar excess of unlabeled this compound to the designated control tubes and incubate for 15 minutes on ice.
-
Add the optimal concentration of fluorescently labeled this compound to all tubes except the "cells alone" control.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
Wash the cells twice by adding 1 mL of cold flow cytometry staining buffer, followed by centrifugation at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant after each wash.
-
Resuspend the final cell pellet in 300-500 µL of flow cytometry staining buffer.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling cascade initiated by this compound binding to PAR-3 and the experimental workflow for flow cytometry analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biophysical characterization of G-protein coupled receptor-peptide ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of Partitioning Defective 3 (Par-3) for Predicting Extrahepatic Metastasis and Survival with Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Sfnggp-NH2 Peptide: Comprehensive Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and use of the Sfnggp-NH2 peptide. Adherence to these protocols is crucial for maintaining the peptide's integrity, ensuring experimental reproducibility, and maximizing its shelf-life.
Peptide Information
| Property | Description |
| Peptide Name | This compound |
| Sequence | Ser-Phe-Asn-Gly-Gly-Pro-NH2 |
| Biological Activity | This compound is a biologically active peptide associated with Protease-Activated Receptors (PARs), particularly PAR-3 and PAR-4. It is implicated in itch-associated responses.[1] |
| Appearance | White to off-white lyophilized powder. |
Handling and Storage
Proper handling and storage are critical to prevent degradation of the this compound peptide.
Long-Term Storage of Lyophilized Peptide
For long-term storage, lyophilized this compound should be kept in a tightly sealed container at -20°C or -80°C, protected from light.[2][3][4] Before use, it is essential to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can significantly reduce the peptide's stability.
| Condition | Temperature | Duration | Notes |
| Long-Term | -80°C | Years | Preferred for maximum stability. |
| Intermediate-Term | -20°C | Months to Years | Suitable for routine long-term storage. |
| Short-Term | 4°C | Days to Weeks | Not recommended for extended periods. |
Reconstitution of Lyophilized Peptide
The solubility of a peptide is highly dependent on its amino acid sequence. To reconstitute this compound, a preliminary solubility test on a small amount of the peptide is recommended.
Solubility Determination Protocol:
-
Calculate the net charge of this compound:
-
Ser (S), Phe (F), Asn (N), Gly (G), Pro (P) are neutral at pH 7.
-
The C-terminus is amidated (-NH2), which is neutral.
-
The N-terminal amine group (+1) gives the peptide an overall net positive charge.
-
-
Initial Solvent Selection: For a basic peptide like this compound, sterile distilled water is the recommended initial solvent.
-
Reconstitution Procedure:
-
Allow the peptide vial to warm to room temperature in a desiccator.
-
Add the calculated volume of sterile, distilled water to achieve the desired stock concentration (e.g., 1-10 mg/mL).
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
-
Alternative Solvents: If the peptide does not dissolve in water, a dilute aqueous solution of acetic acid (0.1%) can be used. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary, followed by dilution with an aqueous buffer.
Storage of Peptide Solutions
Peptide solutions are significantly less stable than their lyophilized form. Therefore, it is advisable to prepare fresh solutions for each experiment. If storage of a solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
| Condition | Temperature | Duration | Notes |
| Short-Term | 4°C | Up to one week | For immediate use. |
| Long-Term | -20°C or -80°C | Weeks to Months | Aliquots are essential to prevent degradation from freeze-thaw cycles. |
Experimental Protocols
Preparation of a Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
Lyophilized this compound peptide
-
Sterile, distilled water or 0.1% acetic acid in sterile water
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the vial of lyophilized this compound to room temperature in a desiccator.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Carefully open the vial and add the appropriate volume of sterile water to achieve the desired concentration (e.g., for a 1 mg vial to make a 1 mg/mL stock solution, add 1 mL of solvent).
-
Recap the vial and vortex gently until the peptide is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
For storage, aliquot the stock solution into sterile, low-protein-binding tubes and store at -20°C or -80°C.
General Assay Protocol
Objective: To provide a general workflow for utilizing the this compound peptide in a cell-based or biochemical assay.
Caption: General experimental workflow for using this compound peptide.
Signaling Pathway
This compound is associated with Protease-Activated Receptors (PARs), particularly PAR-3 and PAR-4. PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor.
Caption: Simplified PAR-4 signaling pathway activated by this compound.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Peptide will not dissolve | Incorrect solvent; peptide concentration is too high. | Try a different solvent based on the peptide's charge (e.g., dilute acetic acid for basic peptides). Sonication may also help. Ensure the concentration is not above the solubility limit. |
| Loss of peptide activity | Improper storage; multiple freeze-thaw cycles; bacterial contamination. | Store lyophilized peptide at -80°C. Aliquot peptide solutions to avoid freeze-thaw cycles. Use sterile solutions and handle aseptically. |
| Inconsistent experimental results | Inaccurate peptide concentration due to moisture absorption; peptide degradation. | Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before weighing. Prepare fresh solutions for critical experiments. |
For further information or specific applications, it is recommended to consult the manufacturer's product information sheet and relevant scientific literature.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sfnggp-NH2 Dissolution
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the dissolution of the peptide Sfnggp-NH2. Adherence to proper reconstitution techniques is critical for experimental success and data accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of this compound that might affect its solubility?
A1: The peptide this compound has a sequence of Serine-Phenylalanine-Asparagine-glycine-glycine-proline with a C-terminal amidation (-NH2). Key characteristics influencing its solubility include:
-
Charge: At a neutral pH, the peptide is expected to have a net positive charge (+1) due to the N-terminal amino group, classifying it as a basic peptide.[1][2] The C-terminal amidation results in a neutral charge at that end.
-
Hydrophobicity: The presence of Phenylalanine, a hydrophobic amino acid, can contribute to lower solubility in aqueous solutions.[1][3] Peptides with significant hydrophobic character can be challenging to dissolve.[1]
Q2: I'm observing a cloudy solution or visible particles after attempting to dissolve this compound in water. What is the likely cause?
A2: A cloudy or particulate-containing solution indicates incomplete dissolution. This is likely due to the hydrophobic nature of the Phenylalanine residue in the this compound sequence, which can lead to peptide aggregation in aqueous solutions.
Q3: What is the recommended first step for dissolving this compound?
A3: For a basic peptide like this compound, the recommended initial approach is to try dissolving it in a small amount of sterile, distilled water. If solubility is poor, adding a small amount of a dilute acidic solution, such as 10% acetic acid, can improve dissolution by ensuring the N-terminal amine is fully protonated.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, for peptides with hydrophobic characteristics, using a small amount of an organic solvent is a standard practice. Recommended organic solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN). The peptide should first be fully dissolved in the organic solvent before slowly adding the aqueous buffer to the desired final concentration.
Q5: Are there any techniques to aid the dissolution process?
A5: Several techniques can help improve the solubilization of peptides:
-
Sonication: Brief periods of sonication can help break up aggregates and enhance dissolution.
-
Vortexing: Gentle vortexing can aid in mixing and dissolving the peptide. Avoid vigorous shaking, which can cause foaming and potentially denature the peptide.
-
Warming: Gentle warming of the solution can sometimes improve solubility. However, excessive heat should be avoided as it can lead to peptide degradation.
Troubleshooting Guide
If you are encountering difficulties dissolving this compound, follow this step-by-step troubleshooting guide.
Initial Observation: Lyophilized this compound peptide does not fully dissolve in the chosen solvent, resulting in a cloudy solution, visible particulates, or a gel-like substance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the standard procedure for reconstituting lyophilized this compound.
-
Equilibration: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully add the desired volume of the appropriate solvent (see solvent selection table below) to the vial.
-
Mixing: Gently vortex or swirl the vial to mix. Avoid vigorous shaking.
-
Sonication (if necessary): If the peptide does not readily dissolve, sonicate the solution in a water bath for short intervals (e.g., 10-20 seconds).
-
Visual Inspection: A successfully reconstituted peptide solution should be clear and free of any visible particulates.
Protocol 2: Solubility Testing of this compound
To determine the optimal solvent for this compound, a systematic solubility test is recommended.
-
Aliquoting: Prepare small, accurately weighed aliquots of the lyophilized peptide.
-
Solvent Screening: Test the solubility of an aliquot in a series of solvents, starting with water and progressing to more aggressive solvents if necessary (see table below).
-
Observation: After adding a small, measured volume of solvent, gently mix and observe the solution for clarity.
-
Documentation: Record the solvent in which the peptide fully dissolves at the desired concentration.
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent | Recommendation Level | Rationale |
| Sterile Distilled Water | First Choice | Suitable for many peptides, especially with a net charge. |
| 10% Acetic Acid in Water | Second Choice | The acidic pH aids in dissolving basic peptides like this compound. |
| DMSO, DMF, Acetonitrile | Third Choice | Effective for hydrophobic peptides. Use a minimal amount to dissolve, then dilute. |
Table 2: Factors Influencing Peptide Solubility
| Factor | Effect on Solubility | Recommendations for this compound |
| pH | Can alter the net charge of the peptide, affecting its interaction with the solvent. | An acidic pH will ensure the N-terminus is protonated, potentially increasing solubility. |
| Ionic Strength | Can either increase or decrease solubility depending on the peptide and salt concentration. | Start with low ionic strength buffers and adjust if necessary. |
| Temperature | Increased temperature generally increases solubility. | Gentle warming can be attempted, but avoid excessive heat to prevent degradation. |
| Peptide Concentration | Higher concentrations are more prone to aggregation. | Aim for the lowest effective concentration for your experiment. |
| Aggregation | Hydrophobic interactions can lead to the formation of insoluble aggregates. | Sonication and the use of organic solvents can help disrupt aggregates. |
Visualizations
Factors Affecting Peptide Solubility
Caption: Key factors influencing peptide solubility.
Disclaimer: The information provided in this technical support guide is intended for general guidance only. Optimal dissolution conditions may vary depending on the specific experimental requirements and the purity of the peptide.
References
Technical Support Center: Optimizing Sfnggp-NH2 Concentration for Platelet Aggregation
Welcome to the technical support center for the optimization of Sfnggp-NH2 concentration in platelet aggregation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a platelet aggregation assay?
A1: For a novel peptide like this compound, it is advisable to start with a broad concentration range to determine its dose-response effect. A typical starting range would be from 0.1 µM to 100 µM.[1][2][3][4] Based on the initial results, you can then perform a more focused dose-response curve to pinpoint the optimal concentration.[5]
Q2: What are the critical quality control steps for the this compound peptide before use?
A2: The quality of the synthetic peptide is crucial for reproducible results. Key quality control checks include:
-
Purity Analysis: Ensure the peptide purity is high (typically >95%) as determined by HPLC. Impurities from synthesis can lead to spurious results.
-
Mass Spectrometry: Verify the correct molecular weight of the peptide.
-
Endotoxin Testing: Peptides can be contaminated with endotoxins which can cause non-specific platelet activation. It is recommended to use peptides with low endotoxin levels (≤ 0.01 EU/µg).
-
Solubility Testing: Determine the appropriate solvent for this compound. Incorrect solvents can lead to peptide precipitation and inaccurate concentrations.
Q3: How should I prepare and store the this compound stock solution?
A3: Peptides should ideally be stored lyophilized at -20°C or -80°C. For creating a stock solution, dissolve the lyophilized peptide in a sterile, appropriate solvent as determined by solubility testing (e.g., sterile water, DMSO, or a buffer). It is best to prepare fresh solutions for each experiment to avoid degradation. If storage in solution is necessary, aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
Q4: My platelet aggregation results with this compound are not reproducible. What are the common causes?
A4: Inconsistent results are a common challenge in platelet aggregation assays. Potential causes include:
-
Peptide Quality and Handling: Variability in peptide purity, solubility, or stability due to improper storage and handling.
-
Sample Preparation: Inconsistent platelet-rich plasma (PRP) preparation, leading to variations in platelet count.
-
Experimental Timing: Delays between blood collection and the start of the experiment can affect platelet function.
-
Pipetting Errors: Inaccurate pipetting of either the peptide or platelet agonists.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No platelet aggregation observed with this compound. | Peptide Insolubility: The peptide may have precipitated out of solution. | Visually inspect the peptide solution for any precipitate. Re-dissolve the peptide using the recommended solvent and protocol. Consider performing a solubility test. |
| Peptide Degradation: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound from a new lyophilized vial. | |
| Incorrect Peptide Concentration: A calculation or dilution error may have occurred. | Double-check all calculations and dilutions. Prepare a fresh dilution series from the stock solution. | |
| Inactive Peptide: The peptide may not have an effect on the specific activation pathway being studied. | Consider using different platelet agonists to investigate if this compound has a modulatory effect. | |
| High variability in aggregation between replicates. | Inconsistent Mixing: Inadequate or inconsistent mixing of the PRP before aliquoting. | Gently invert the PRP tube several times before taking each aliquot to ensure a homogenous platelet suspension. |
| Temperature Fluctuations: Variations in the temperature of the PRP or reagents. | Ensure that the PRP and all reagents are equilibrated to 37°C before starting the assay. | |
| Pipetting Inaccuracy: Small variations in the volumes of peptide or agonist added. | Use calibrated pipettes and ensure proper pipetting technique. | |
| Baseline on the aggregometer is noisy or drifting. | Instrument Issues: Dirty optics or a malfunctioning light source in the aggregometer. | Clean the cuvette wells and optical pathways as per the manufacturer's instructions. If the issue persists, contact technical support for the instrument. |
| Poor Sample Quality: Lipemic or hemolyzed plasma can interfere with light transmission. | Visually inspect the PRP. If it appears cloudy (lipemic) or reddish (hemolyzed), a new blood sample may be necessary. |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Collect whole blood from healthy donors who have not taken antiplatelet medication for at least two weeks. Use a 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifugation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP.
-
PRP Collection: Carefully aspirate the upper, straw-colored PRP layer and transfer it to a clean polypropylene tube.
-
Platelet Count Adjustment: Determine the platelet count in the PRP. Adjust the count to a standardized concentration (typically 200-300 x 10⁹/L) using platelet-poor plasma (PPP). PPP is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation assay.
Protocol 2: Dose-Response Curve for this compound
-
Aggregometer Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Set the 0% aggregation baseline using a cuvette with PRP and the 100% aggregation baseline using a cuvette with PPP.
-
Sample Preparation: Pipette the standardized PRP into aggregometer cuvettes with a magnetic stir bar and allow them to equilibrate at 37°C for at least 2 minutes.
-
Peptide Addition: Add varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).
-
Initiate Aggregation: Add a known platelet agonist (e.g., ADP, collagen, thrombin) at a sub-maximal concentration to initiate aggregation.
-
Data Recording: Record the change in light transmission for 5-10 minutes to obtain aggregation curves.
-
Analysis: Determine the maximum platelet aggregation percentage for each concentration of this compound.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of this compound on ADP-Induced Platelet Aggregation
| This compound Concentration (µM) | Maximum Aggregation (%) |
| 0 (Vehicle Control) | 65 ± 5 |
| 0.1 | 62 ± 6 |
| 1 | 55 ± 4 |
| 10 | 35 ± 5 |
| 50 | 15 ± 3 |
| 100 | 8 ± 2 |
Table 2: Recommended Final Concentrations of Common Platelet Agonists
| Agonist | Typical Final Concentration Range |
| ADP | 2 - 20 µM |
| Collagen | 1 - 5 µg/mL |
| Thrombin Receptor Activating Peptide (TRAP) | 1 - 10 µM |
| Arachidonic Acid | 0.5 - 1.5 mM |
| Ristocetin | 1.25 - 1.5 mg/mL |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Key pathways in platelet activation.
Caption: Logic for troubleshooting no aggregation.
References
Troubleshooting Sfnggp-NH2 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the synthetic peptide Sfnggp-NH2. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to the handling, storage, and use of this compound in a question-and-answer format.
1. Peptide Solubility Issues
-
Question: My lyophilized this compound peptide will not dissolve in aqueous buffers (e.g., PBS, Tris). What should I do?
Answer: Difficulty in dissolving peptides is a common issue, often dependent on the amino acid sequence.[1] For this compound, a systematic approach to solubilization is recommended.
-
Initial Step: First, attempt to dissolve a small test amount of the peptide in sterile, distilled water.[2][3]
-
Charge-Based Approach: Determine the theoretical net charge of this compound at neutral pH.
-
Hydrophobic Peptides: If the peptide is neutral or highly hydrophobic, a small amount of an organic solvent like DMSO, DMF, or acetonitrile is a common starting point. Once dissolved in the organic solvent, the solution should be slowly added dropwise to the aqueous buffer with constant stirring to reach the final desired concentration.
-
Sonication: To aid dissolution, you can briefly sonicate the peptide solution.
-
-
Question: My this compound solution appears cloudy or has visible precipitates. What does this indicate and how can I resolve it?
Answer: Cloudiness or precipitation is often an indication of peptide aggregation or poor solubility.
-
Visual Inspection: This is the simplest method to detect potential aggregation.
-
Improving Solubility: Follow the systematic solubilization protocol described above. Ensure the final concentration of any organic solvent is compatible with your experimental assay. For most cell-based assays, the final DMSO concentration should ideally be below 0.5-1%.
-
Thawing: If the solution was frozen, ensure it is thawed rapidly in a water bath and used immediately to prevent precipitation during slow thawing.
-
2. Experimental Variability and Inconsistent Results
-
Question: I am observing significant variability in the bioactivity of this compound between different experimental runs. What are the potential causes?
Answer: Experimental variability with peptides can arise from several factors:
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Improper Storage: Peptides, especially in solution, have a limited shelf life. For long-term storage, lyophilized peptides should be stored at -20°C or colder. Once in solution, it is best to make aliquots to avoid repeated freeze-thaw cycles.
-
Peptide Aggregation: Aggregation can reduce the effective concentration of the active peptide, leading to inconsistent results. Refer to the troubleshooting section on aggregation below.
-
Inaccurate Peptide Quantification: Ensure the concentration of your stock solution is accurately determined. The presence of residual salts (like TFA from synthesis) and water content can affect the actual peptide concentration.
-
Assay Conditions: Minor variations in assay conditions such as temperature, incubation time, and buffer pH can significantly impact results.
-
-
Question: How can I detect and quantify this compound aggregation?
Answer: Several methods can be used to detect peptide aggregation. A common and accessible method is the Thioflavin T (ThT) assay. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures, which are a common form of peptide aggregates. A detailed protocol for this assay is provided in the "Experimental Protocols" section.
3. Assay-Specific Problems
-
Question: I am not observing any cellular response in my PAR4 activation assay with this compound. What could be the issue?
Answer: A lack of response could be due to several factors:
-
Peptide Inactivity: Confirm the peptide's integrity and activity. If possible, use a positive control (e.g., thrombin or a known PAR4 agonist peptide like AYPGKF-NH2) to validate the assay setup.
-
Incorrect Peptide Concentration: Your working concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration.
-
Cell Health: Ensure the cells used in the assay are healthy and within a suitable passage number.
-
Receptor Expression: Verify that your cell line expresses PAR3 and PAR4, as PAR3 can act as a cofactor for PAR4 activation by some ligands.
-
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data for this compound. Researchers should populate these tables with their own experimentally determined values.
Table 1: Solubility of this compound
| Solvent/Buffer System | Maximum Soluble Concentration (mg/mL) | Observations (e.g., clear, cloudy) |
| Sterile Water | User Determined | |
| PBS (pH 7.4) | User Determined | |
| 0.1% Acetic Acid | User Determined | |
| 5% DMSO in PBS | User Determined |
Table 2: In Vitro Bioactivity of this compound
| Assay Type | Cell Line | Parameter | Value |
| PAR4 Receptor Binding Assay | e.g., CHO-hPAR4 | IC50 (nM) | User Determined |
| Ki (nM) | User Determined | ||
| Calcium Mobilization Assay | e.g., HEK293-hPAR4 | EC50 (nM) | User Determined |
Experimental Protocols
1. Protocol for Determining Peptide Solubility
This protocol provides a systematic approach to finding a suitable solvent for this compound.
-
Preparation: Aliquot a small, accurately weighed amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube for testing. Allow the peptide to equilibrate to room temperature before opening the vial.
-
Initial Solvent Test (Water): Add a calculated volume of sterile, distilled water to achieve a high stock concentration (e.g., 10 mg/mL). Vortex briefly.
-
Visual Inspection: Check for visible particles or cloudiness.
-
Sonication: If the peptide is not fully dissolved, sonicate the solution in a water bath for 10-15 seconds. Re-examine the solution.
-
pH Adjustment (if necessary): Based on the peptide's net charge, if it remains insoluble in water, add a small volume of 10% acetic acid (for basic peptides) or 10% ammonium bicarbonate (for acidic peptides) and repeat vortexing/sonication.
-
Organic Solvents (if necessary): If the peptide is still insoluble, use a fresh aliquot and attempt to dissolve it in a minimal amount of DMSO. Once dissolved, slowly add this solution dropwise to your aqueous buffer of choice while vortexing to achieve the final concentration.
2. Protocol for Thioflavin T (ThT) Aggregation Assay
This protocol allows for the detection of this compound aggregation.
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in an appropriate solvent (e.g., DMSO).
-
ThT Stock Solution: Prepare a 500 µM ThT stock solution in reaction buffer (e.g., PBS, pH 7.4). Filter through a 0.22 µm filter.
-
Assay Buffer: Use an appropriate buffer such as PBS.
-
-
Assay Setup:
-
In a black 96-well plate, add the assay buffer.
-
Add the ThT stock solution to a final concentration of 20-50 µM.
-
Add the this compound stock solution to the desired final concentration (e.g., 25 µM). Include wells with buffer and ThT only as a background control.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Incubate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) with excitation at ~440-450 nm and emission at ~480-485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (ThT only) from the readings for the peptide-containing wells.
-
An increase in fluorescence over time indicates peptide aggregation.
-
3. Protocol for a Competitive Radioligand Receptor Binding Assay
This protocol can be used to determine the binding affinity (IC50, Ki) of this compound for the PAR4 receptor.
-
Materials:
-
Cell membranes prepared from a cell line overexpressing human PAR4 (e.g., CHO-hPAR4 or HEK-hPAR4).
-
A suitable radioligand for PAR4 (this is a significant challenge for PARs as they are activated by cleavage; often, a labeled antagonist or a labeled, non-hydrolyzable agonist analog is used).
-
Unlabeled this compound at various concentrations.
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Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well filter plates and a vacuum manifold.
-
Scintillation fluid and a scintillation counter.
-
-
Assay Procedure:
-
In each well of the filter plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled peptide. For non-specific binding, include a high concentration of a known unlabeled PAR4 ligand.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of the plate through the vacuum manifold and wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway for PAR4 Activation
Caption: PAR4 signaling cascade initiated by this compound.
Experimental Workflow for Troubleshooting Peptide Solubility
Caption: Logical workflow for dissolving this compound.
References
Preventing Sfnggp-NH2 degradation in experiments
Welcome to the technical support center for Sfnggp-NH2. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of this compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound peptide has lost activity. What are the common causes of degradation?
A1: Loss of peptide activity is often due to degradation from improper storage, handling, or experimental conditions. The primary degradation pathways for peptides like this compound, which has a C-terminal amide, include:
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Enzymatic Degradation: Proteases and peptidases present in experimental systems (e.g., cell culture media, serum, or tissue homogenates) can cleave the peptide bonds. The C-terminal amide can offer some protection against certain carboxypeptidases, but the peptide is still susceptible to endopeptidases.[1][2]
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Oxidation: Certain amino acid residues are prone to oxidation, which can be caused by exposure to air, metal ions, or reactive oxygen species.[3][4][5] For this compound, if 'f' (Phenylalanine) or any other aromatic or sulfur-containing amino acid were present in the full sequence, they would be susceptible.
-
Deamidation: The C-terminal amide or side chains of asparagine (N) and glutamine (Q) can be hydrolyzed to a carboxylic acid. This alters the peptide's charge and structure, often leading to loss of function.
-
Hydrolysis: The peptide backbone can be cleaved by hydrolysis, especially at acidic or alkaline pH and elevated temperatures.
Q2: How should I properly store my lyophilized and reconstituted this compound?
A2: Proper storage is crucial for maintaining the stability of this compound.
-
Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C or preferably -80°C in a sealed container with a desiccant. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation, as peptides can be hygroscopic.
-
Peptide in Solution: Peptides are less stable in solution. For optimal storage, dissolve the peptide in a sterile, slightly acidic buffer (pH 5-7) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: I am seeing multiple peaks on my HPLC analysis of this compound. What could be the cause?
A3: The presence of multiple peaks on HPLC can indicate degradation or aggregation.
-
Degradation Products: The additional peaks may correspond to oxidized, deamidated, or hydrolyzed forms of this compound. Using mass spectrometry (LC-MS) can help identify these degradation products by their mass-to-charge ratio.
-
Aggregation: Peptides can form aggregates, which may appear as separate peaks on HPLC. Consider using size-exclusion chromatography (SEC) to analyze for aggregation.
-
Contamination: Ensure that the solvents and buffers used are of high purity and that there is no bacterial contamination, as bacteria can efficiently hydrolyze peptides.
Q4: How can I prevent enzymatic degradation of this compound in my cell-based assays?
A4: To prevent enzymatic degradation in cell-based assays, consider the following:
-
Use of Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your experimental buffers and media. These cocktails contain inhibitors for various classes of proteases, such as serine, cysteine, and metalloproteases.
-
Heat-Inactivated Serum: If your cell culture medium contains serum, using heat-inactivated serum can reduce the activity of some proteases.
-
Serum-Free Media: Whenever possible, conduct your experiments in serum-free media.
-
Modified Peptides: For future experiments, consider using this compound analogs with modified peptide bonds that are resistant to cleavage.
Data Summary
The stability of a peptide like this compound is highly dependent on environmental factors. The following tables provide representative data on how pH and temperature can affect peptide degradation rates.
Table 1: Effect of pH on Peptide Half-Life in Solution
| pH | Temperature (°C) | Representative Half-Life (t½) | Common Degradation Pathway |
| 3 | 37 | ~ 24 hours | Hydrolysis, Deamidation |
| 5 | 37 | > 200 hours | Minimal Degradation |
| 7.4 | 37 | ~ 96 hours | Deamidation, Oxidation |
| 9 | 37 | ~ 12 hours | Deamidation, β-elimination |
Note: Data are representative and the actual half-life of this compound may vary based on its specific amino acid sequence.
Table 2: Effect of Temperature on Peptide Stability
| Temperature | Condition | Recommended Storage Time |
| Room Temperature | Lyophilized | Days to Weeks |
| 4°C | Lyophilized | Weeks to Months |
| -20°C | Lyophilized | Months to Years |
| -80°C | Lyophilized | Several Years |
| -20°C | In Solution (pH 5-7) | Weeks to Months (aliquoted) |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes.
-
Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
-
Based on the peptide's amino acid sequence, determine the appropriate solvent. For a generic peptide, start with sterile, distilled water. If the peptide is acidic, a small amount of 1% ammonium hydroxide may be needed. If it is basic, 1-10% acetic acid can be used. For hydrophobic peptides, an organic solvent like DMSO or DMF may be required initially, followed by slow dilution in an aqueous buffer.
-
Add the desired volume of solvent to the vial, vortex briefly, and if necessary, sonicate for a short period to aid dissolution.
-
Once dissolved, the peptide solution can be further diluted with your experimental buffer.
-
For storage, aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C.
Protocol 2: Assessing Peptide Stability by RP-HPLC
-
Prepare solutions of this compound in different buffers (e.g., pH 3, 5, 7.4, 9) at a known concentration (e.g., 1 mg/mL).
-
Incubate the solutions at a specific temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.
-
Immediately analyze the aliquot by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Monitor the decrease in the peak area of the intact this compound over time.
-
Calculate the percentage of remaining peptide at each time point to determine the degradation rate.
Visual Guides
Diagram 1: Hypothetical Signaling Pathway of this compound
Caption: A potential signaling cascade initiated by the binding of this compound to a G-protein coupled receptor (GPCR).
Diagram 2: Experimental Workflow for Peptide Stability Assessment
Caption: A typical workflow for evaluating the stability of this compound under various experimental conditions.
Diagram 3: Common Degradation Pathways for Peptides
Caption: An overview of the major chemical and enzymatic pathways leading to the degradation of this compound.
References
- 1. Enzymatic inactivation of peptide hormones possessing a C-terminal amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 3. Oxidation of therapeutic proteins and peptides: structural and biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
Sfnggp-NH2 off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and controlling for potential off-target effects of the synthetic peptide Sfnggp-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a synthetic peptide agonist designed to target Protease-Activated Receptor 4 (PAR4). PARs are a family of G-protein coupled receptors (GPCRs) involved in a variety of physiological processes, including thrombosis, inflammation, and cellular signaling.[1][2][3] this compound mimics the endogenous tethered ligand that is exposed upon proteolytic cleavage of the N-terminus of PAR4 by proteases like thrombin, leading to receptor activation.[2]
Q2: What are off-target effects and why are they a concern for peptide therapeutics like this compound?
A2: Off-target effects are unintended interactions of a therapeutic agent with molecules other than its intended target. For this compound, this would involve binding to and activating or inhibiting other receptors or proteins besides PAR4. These unintended interactions are a significant concern as they can lead to:
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Misinterpretation of experimental data: An observed cellular response might be incorrectly attributed to the on-target activity of this compound when it is actually caused by an off-target effect.
-
Toxicity and adverse effects: Interaction with unintended targets can disrupt normal cellular functions, leading to toxicity.[4]
-
Reduced therapeutic efficacy: Binding to off-target molecules can lower the effective concentration of this compound at its intended PAR4 target.
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is limited publicly available information specifically documenting the off-target effects of this compound. However, due to the sequence similarity among PAR family members and the potential for peptides to interact with various biological molecules, a thorough off-target profiling is a critical step in the preclinical development of this compound.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during your experiments with this compound, with a focus on discerning on-target from potential off-target effects.
Issue 1: Unexpected or inconsistent cellular response after this compound treatment.
-
Potential Cause: This could be due to off-target effects, where this compound is activating other signaling pathways in addition to the expected PAR4 pathway.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is activating PAR4 in your experimental system. This can be done using a PAR4-specific functional assay, such as measuring calcium mobilization in cells expressing PAR4.
-
Use a Negative Control Peptide: Synthesize a scrambled version of this compound with the same amino acid composition but in a random sequence. This peptide should be inactive at the PAR4 receptor and can help differentiate sequence-specific off-target effects from non-specific peptide effects.
-
Employ Orthogonal Approaches: Use a different PAR4 agonist with a distinct chemical structure to see if it recapitulates the same cellular phenotype. If the phenotype is consistent across different agonists, it is more likely to be an on-target effect.
-
Issue 2: Observed cytotoxicity at concentrations intended for PAR4 activation.
-
Potential Cause: The observed cell death may be an off-target effect of this compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the concentration at which this compound induces cytotoxicity and compare it to the concentration required for PAR4 activation. A significant separation between the cytotoxic and efficacious doses suggests a therapeutic window.
-
Test in a PAR4-Null Cell Line: If available, use a cell line that does not express PAR4. If cytotoxicity is still observed, it is likely an off-target effect.
-
Mechanism of Cell Death Analysis: Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) to gain insights into the potential off-target pathways involved.
-
Experimental Protocols & Data Presentation
To rigorously assess the on- and off-target effects of this compound, a multi-faceted experimental approach is recommended. Below are key experimental protocols and examples of how to present the resulting data.
Receptor Binding Affinity
This experiment determines the binding affinity of this compound to its intended target (PAR4) and a panel of potential off-target receptors.
Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation: Culture cells expressing the target receptor (e.g., HEK293 cells overexpressing PAR4) and prepare cell membranes.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand specific for the receptor in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the binding affinity (Ki).
Data Presentation: Binding Affinity of this compound
| Target Receptor | Ligand | Ki (nM) |
| PAR4 (On-Target) | This compound | 15.2 |
| PAR1 (Off-Target) | This compound | >1000 |
| PAR2 (Off-Target) | This compound | >1000 |
| Receptor X (Off-Target) | This compound | 875.4 |
This table presents hypothetical data for illustrative purposes.
Functional Potency
This experiment measures the concentration of this compound required to elicit a functional response mediated by the target receptor.
Protocol: Calcium Mobilization Assay
-
Cell Culture: Plate cells expressing the target receptor in a 96-well plate.
-
Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: Add increasing concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Data Presentation: Functional Potency of this compound
| Target Receptor | Functional Assay | EC50 (nM) |
| PAR4 (On-Target) | Calcium Mobilization | 25.8 |
| PAR1 (Off-Target) | Calcium Mobilization | >10,000 |
| Receptor Y (Off-Target) | cAMP Accumulation | 1,250 |
This table presents hypothetical data for illustrative purposes.
Off-Target Screening
A broad screening against a panel of common off-targets is crucial to identify potential liabilities early in development.
Protocol: Kinase Profiling Service
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Compound Submission: Submit this compound to a commercial kinase profiling service.
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Assay Performance: The service will screen the peptide against a large panel of kinases (e.g., 400+ kinases) at one or more concentrations.
-
Data Reporting: The service will provide a report detailing the percent inhibition of each kinase by this compound.
Data Presentation: Kinase Inhibition Profile of this compound (at 10 µM)
| Kinase | Percent Inhibition |
| Kinase A | 85% |
| Kinase B | 52% |
| Kinase C | 15% |
| ... (and so on for the entire panel) | ... |
This table presents hypothetical data for illustrative purposes.
Cytotoxicity Assessment
This experiment determines the concentration at which this compound causes cell death.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate.
-
Peptide Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 (the concentration that causes 50% cytotoxicity).
Data Presentation: Cytotoxicity of this compound
| Cell Line | Assay | CC50 (µM) |
| HEK293 | MTT | >100 |
| HepG2 | MTT | 85.6 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound via PAR4 activation.
Caption: Hypothetical off-target signaling pathway of this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Logic diagram for troubleshooting unexpected experimental results.
References
- 1. Platelet protease-activated receptor (PAR)4, but not PAR1, associated with neutral sphingomyelinase responsible for thrombin-stimulated ceramide-NF-κB signaling in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for activation and biased signaling at the thrombin-activated GPCR proteinase activated receptor-4 (PAR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Improving signal-to-noise ratio in Sfnggp-NH2 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in Sfnggp-NH2 fluorescence polarization (FP) assays. The guidance is intended for researchers, scientists, and drug development professionals familiar with FP principles.
Understanding the this compound FP Assay
The this compound peptide is a known activator of Protease-Activated Receptors (PARs), which are a family of G-protein coupled receptors (GPCRs) involved in thrombosis and other physiological processes. A common application for a fluorescently labeled this compound peptide is in a competitive fluorescence polarization assay to screen for inhibitors of the this compound and PAR interaction.
In this assay, a fluorescently labeled this compound peptide (the "tracer") is incubated with the PAR receptor. The large size of the receptor slows the rotation of the tracer, resulting in a high polarization signal. When an unlabeled competitor (like a small molecule inhibitor or unlabeled this compound) is introduced, it displaces the tracer from the receptor. The smaller, unbound tracer rotates more rapidly, leading to a decrease in the polarization signal. A robust assay is characterized by a large difference in polarization between the bound and free tracer (a large assay window) and low data variability.
Below is a signaling pathway diagram illustrating the principle of a competitive FP assay for the this compound and PAR interaction.
Caption: Competitive Fluorescence Polarization Assay Principle.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for my fluorescently labeled this compound tracer?
A1: The optimal tracer concentration should be low enough to avoid stoichiometric binding but high enough to provide a robust fluorescence signal (typically at least 3-fold above background). A good starting point is a concentration below the dissociation constant (Kd) of the tracer for the PAR receptor. If the Kd is unknown, you can perform a tracer titration experiment to determine the lowest concentration that gives a stable and sufficient signal.[1][2]
Q2: How do I determine the optimal concentration of the PAR receptor?
A2: The optimal receptor concentration is the lowest concentration that yields a significant and stable increase in polarization upon binding to the tracer. This is typically determined by titrating the receptor against a fixed, optimal concentration of the tracer. Aim for a receptor concentration that results in approximately 70-80% of the maximum polarization signal to ensure the assay is sensitive to competitive inhibition.
Q3: What type of microplate should I use for my this compound FP assay?
A3: It is highly recommended to use black, opaque-walled microplates with a non-binding surface.[1] Black plates minimize background fluorescence and well-to-well crosstalk. A non-binding surface is crucial to prevent the tracer and receptor from adsorbing to the plastic, which can lead to high background polarization and inaccurate results.
Q4: My assay window (the difference in mP between bound and free tracer) is too small. How can I increase it?
A4: A small assay window can be caused by several factors. Here are some troubleshooting steps:
-
Check Tracer Purity: Ensure your fluorescently labeled this compound tracer is highly pure and that all unconjugated dye has been removed. Free dye will contribute to the low polarization signal of the unbound state, reducing the overall assay window.
-
Optimize Component Concentrations: Re-titrate both the tracer and the receptor to find concentrations that maximize the difference in polarization.
-
Increase the Size Difference: The magnitude of the polarization change is dependent on the relative sizes of the tracer and the receptor-tracer complex. If possible, using a larger form of the receptor (e.g., a full-length, solubilized receptor versus a smaller binding domain) can increase the assay window.
-
Choose a Different Fluorophore: Some fluorophores are more sensitive to changes in polarization than others. Consider testing a different fluorescent label for your this compound peptide.
Q5: I am observing high variability between replicate wells. What could be the cause?
A5: High variability can stem from several sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and proper technique.
-
Incomplete Mixing: Mix the assay components thoroughly but gently to avoid introducing air bubbles.
-
Plate Effects: Inconsistent well geometry or surface properties can lead to variability. Use high-quality, recommended plates.
-
Instrument Settings: Optimize the plate reader's gain and other settings to ensure the signal is within the linear range of the detector.
-
Precipitation: Visually inspect the wells for any signs of protein or compound precipitation, which can scatter light and affect polarization readings.
Troubleshooting Guide
This guide addresses common problems encountered during this compound FP assays and provides a systematic approach to resolving them.
Problem 1: High Background Signal
A high background signal can be due to a high polarization reading in the absence of the receptor or a high overall fluorescence intensity that leads to noise.
| Potential Cause | Recommended Solution |
| Autofluorescence of Assay Buffer or Plate | Measure the fluorescence of the buffer and an empty well. If high, consider using a different buffer or a higher quality, low-fluorescence plate. |
| Non-specific Binding of Tracer to the Plate | Use black, non-binding surface microplates. Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer can also help.[1] |
| Contamination of Tracer with Free Fluorophore | Purify the fluorescently labeled this compound peptide to remove any unconjugated dye. This can be done using techniques like HPLC or dialysis. |
| Tracer Aggregation | Perform a tracer titration. If the polarization increases with tracer concentration in the absence of the receptor, aggregation may be occurring. Try a different buffer, lower the tracer concentration, or add a mild detergent. |
| Light Scatter from Precipitates | Visually inspect the wells. If precipitation is observed, troubleshoot the solubility of your receptor or test compounds. Centrifuge samples before use. |
Problem 2: Low Signal or Small Assay Window
A low signal refers to a low fluorescence intensity, while a small assay window indicates a small difference in millipolarization (mP) units between the bound and free tracer.
| Potential Cause | Recommended Solution |
| Low Tracer Concentration | While a low tracer concentration is generally desired, it must be high enough for a stable signal. Increase the tracer concentration slightly and re-evaluate the signal-to-noise ratio. |
| Suboptimal Receptor Concentration | The receptor concentration may be too low to bind a significant fraction of the tracer. Titrate the receptor to a concentration that gives a robust polarization shift. |
| Inefficient Labeling of the Peptide | Verify the labeling efficiency of your this compound peptide. A low degree of labeling will result in a weaker fluorescent signal. |
| Fluorophore Quenching | The fluorophore's emission may be quenched upon binding to the receptor or due to components in the assay buffer. Measure the fluorescence intensity of the tracer in the presence and absence of the receptor to check for quenching. |
| Tracer is Too Large Relative to the Receptor | The principle of FP relies on a significant change in molecular size upon binding. If the fluorescent tracer is already large, the relative change upon binding to the receptor may be small. Consider using a smaller fluorescent tag. |
Problem 3: Inconsistent or Non-reproducible Results
This can manifest as poor Z'-factor values or significant day-to-day variation in assay performance.
| Potential Cause | Recommended Solution |
| Inconsistent Reagent Preparation | Prepare fresh reagents for each experiment and use consistent protocols. Ensure accurate concentration determination of all stock solutions. |
| Temperature Fluctuations | Fluorescence polarization is sensitive to temperature. Allow all reagents and plates to equilibrate to room temperature before use and perform the assay at a controlled temperature. |
| Timing of Measurements | Ensure that the binding reaction has reached equilibrium before taking measurements. Perform a time-course experiment to determine the optimal incubation time. |
| Instability of Receptor or Tracer | The PAR receptor or the fluorescent tracer may be unstable under the assay conditions. Assess the stability of your reagents over the time course of the experiment. Consider adding stabilizing agents like glycerol or BSA to the buffer. |
| Instrument Calibration | Regularly check the calibration of your fluorescence plate reader, including the G-factor calibration, to ensure consistent performance. |
Experimental Protocols
Representative Protocol: this compound/PAR Fluorescence Polarization Assay
This protocol is a representative example and should be optimized for your specific reagents and instrumentation.
1. Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mg/mL Bovine Serum Albumin (BSA).
-
Fluorescent Tracer Stock: Prepare a 10 µM stock solution of fluorescently labeled this compound in the assay buffer.
-
PAR Receptor Stock: Prepare a 1 µM stock solution of the purified PAR receptor in a suitable buffer.
-
Unlabeled Competitor Stock: Prepare a 1 mM stock solution of unlabeled this compound or test compound in a suitable solvent (e.g., DMSO).
2. Experimental Workflow:
The following diagram illustrates the workflow for optimizing and performing the competitive FP assay.
Caption: Experimental Workflow for this compound FP Assay.
3. Detailed Steps:
-
Tracer Titration:
-
Prepare serial dilutions of the fluorescent tracer in the assay buffer in a black, non-binding 384-well plate.
-
Measure the fluorescence polarization and intensity at each concentration.
-
Select the lowest concentration that provides a stable polarization reading and a fluorescence intensity at least 3-fold above the buffer-only control.
-
-
Receptor Titration:
-
In a 384-well plate, add the optimal concentration of the fluorescent tracer to each well.
-
Add serial dilutions of the PAR receptor to the wells.
-
Incubate at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
Measure the fluorescence polarization.
-
Determine the receptor concentration that gives approximately 70-80% of the maximal polarization signal (this will be your working concentration for the competitive assay).
-
-
Competitive Binding Assay:
-
To the wells of a 384-well plate, add the assay buffer.
-
Add serial dilutions of the unlabeled competitor (e.g., unlabeled this compound or test compounds).
-
Add the PAR receptor to a final concentration determined in the receptor titration step.
-
Add the fluorescent tracer to its final optimal concentration.
-
Include controls:
-
0% Inhibition Control: Tracer + Receptor (no competitor)
-
100% Inhibition Control: Tracer only (no receptor or competitor)
-
-
Incubate at room temperature for 30-60 minutes.
-
Measure the fluorescence polarization.
-
4. Data Analysis:
-
Calculate the percentage of inhibition for each competitor concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_100%_inhibition) / (mP_0%_inhibition - mP_100%_inhibition)])
-
Plot the % Inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
By following these guidelines and troubleshooting steps, researchers can optimize their this compound fluorescence polarization assays to achieve a high signal-to-noise ratio, leading to more reliable and reproducible data in their drug discovery and research efforts.
References
Sfnggp-NH2 stability in different buffers and media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the peptide Sfnggp-NH2 in various buffers and media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like many peptides, is influenced by several factors. The most critical are pH, temperature, buffer composition, and the presence of oxidative agents or proteases.[1][2][3] The amino acid sequence of a peptide is a primary determinant of its stability.[4] Lyophilized peptides are generally more stable than peptides in solution.
Q2: What are the common degradation pathways for this compound?
A2: Peptides like this compound can degrade through several chemical pathways. The most common include:
-
Hydrolysis: Cleavage of the peptide bonds, which can be accelerated at acidic or basic pH. Peptides with Asp (D) residues are particularly susceptible.
-
Oxidation: Residues such as Methionine (Met), Cysteine (Cys), Tryptophan (Trp), and Tyrosine (Tyr) are prone to oxidation. This can be initiated by exposure to air, light, or trace metals.
-
Deamidation: The hydrolysis of the side-chain amide of Asparagine (Asn) and Glutamine (Gln) residues. This is highly dependent on the pH and neighboring amino acids.
Q3: What is the recommended storage condition for this compound?
A3: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted in a buffer, it is best to prepare single-use aliquots and store them frozen to minimize freeze-thaw cycles. For short-term storage of solutions, refrigeration at 2-8°C is acceptable, but stability should be verified under these conditions.
Q4: How should I choose an appropriate buffer for my this compound stability studies?
A4: The choice of buffer is critical for maintaining peptide stability. It is generally recommended to use a buffer system that maintains a pH where the peptide is most stable, which is often 2-3 pH units away from its isoelectric point (pI). For many peptides, a slightly acidic pH of 5-6 provides optimal stability. Common buffers used for peptide stability studies include phosphate, acetate, and citrate buffers.
Q5: My this compound solution appears cloudy or has visible precipitates. What should I do?
A5: Cloudiness or precipitation can indicate peptide aggregation or poor solubility. This can be influenced by factors such as peptide concentration, pH, ionic strength, and temperature. Consider the following troubleshooting steps:
-
Ensure the pH of the buffer is appropriate for this compound solubility.
-
Try solubilizing the peptide in a small amount of an organic solvent like DMSO before adding it to the aqueous buffer.
-
Sonication can sometimes help to dissolve aggregates.
-
If the problem persists, a buffer screen to identify optimal solubility conditions may be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity | Peptide degradation (hydrolysis, oxidation, deamidation) | Store lyophilized peptide at -20°C or below. Aliquot solutions to avoid freeze-thaw cycles. Use buffers at the optimal pH for stability. Consider adding antioxidants like ascorbic acid for oxidation-prone peptides. |
| Inconsistent experimental results | Instability of this compound in the experimental buffer or media | Perform a stability study of this compound in your specific experimental medium. Ensure consistent storage and handling of the peptide stock solution. Use fresh dilutions for each experiment. |
| Precipitation or aggregation of this compound | Poor solubility at the working concentration or in the chosen buffer. Physical instability leading to aggregation. | Optimize the buffer pH and ionic strength. Consider the use of solubility-enhancing excipients. Determine the concentration at which the peptide remains soluble. |
| Unexpected peaks in HPLC analysis | Presence of degradation products or impurities. | Use high-purity this compound. Analyze the peptide solution at different time points to monitor for the appearance of new peaks, which could indicate degradation. Mass spectrometry can help identify these degradation products. |
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound to illustrate expected outcomes from stability studies.
Table 1: Stability of this compound (1 mg/mL) in Different Buffers at 37°C
| Buffer (50 mM) | pH | % Remaining after 24h | % Remaining after 72h |
| Sodium Acetate | 4.0 | 95.2 | 88.5 |
| Sodium Phosphate | 6.0 | 98.1 | 94.3 |
| Sodium Phosphate | 7.4 | 92.5 | 81.2 |
| Tris-HCl | 8.5 | 85.3 | 70.6 |
Table 2: Effect of Temperature on this compound (1 mg/mL) Stability in 50 mM Sodium Phosphate Buffer, pH 6.0
| Temperature | % Remaining after 48h |
| 4°C | 99.1 |
| 25°C | 96.8 |
| 37°C | 94.3 |
Experimental Protocols
Protocol 1: Determining the pH-Dependent Stability of this compound
Objective: To determine the optimal pH for this compound stability in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM sodium acetate, sodium phosphate, Tris-HCl) with pH values ranging from 4.0 to 8.5.
-
Sample Preparation: Dissolve lyophilized this compound in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the samples and incubate them at a constant temperature (e.g., 37°C) to accelerate potential degradation.
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each buffer condition and store it at -80°C until analysis.
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the remaining percentage of intact this compound.
Protocol 2: Assessing the Thermal Stability of this compound
Objective: To evaluate the stability of this compound at different temperatures.
Methodology:
-
Buffer Selection: Based on the pH-stability study, select the buffer that provides the best stability for this compound.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen buffer.
-
Incubation: Aliquot the stock solution and incubate the samples at various temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time Points: At defined time intervals, collect samples from each temperature condition and store them at -80°C.
-
Analysis: Use RP-HPLC to determine the percentage of intact this compound remaining at each time point and temperature.
Visualizations
Caption: Workflow for this compound Stability Testing.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
Sfnggp-NH2 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of the synthetic peptide Sfnggp-NH2 (Ser-Phe-Asn-Gly-Gly-Pro-NH2).
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The theoretical monoisotopic molecular weight of this compound (C27H39N9O8) should be calculated and confirmed by mass spectrometry. Any significant deviation from the expected mass may indicate impurities or modifications.
Q2: What is a typical purity level for a research-grade this compound peptide?
A2: For general research purposes, a purity of >95% as determined by HPLC is often acceptable. However, for sensitive applications such as in-vitro bioassays, NMR studies, or clinical trials, a purity of >98% is recommended.[1][2]
Q3: My HPLC chromatogram shows multiple peaks. What could they be?
A3: Multiple peaks in an HPLC chromatogram indicate the presence of impurities. For synthetic peptides like this compound, these can include:
-
Deletion sequences: Peptides missing one or more amino acids (e.g., Sfngg-NH2).[3][4]
-
Truncated sequences: Sequences missing amino acids from the N or C-terminus.[5]
-
Incomplete deprotection: Residual protecting groups from the synthesis process still attached to amino acid side chains.
-
Oxidation: Particularly of sensitive residues if present, though none are in the this compound sequence.
-
Deamidation: The asparagine (Asn) residue in this compound is prone to deamidation, which can occur during manufacturing or storage.
-
Aggregation: Formation of dimers or higher-order aggregates.
Q4: I am having trouble dissolving my lyophilized this compound peptide. What should I do?
A4: Peptide solubility is sequence-dependent. For this compound, which contains both hydrophobic (Phe) and hydrophilic (Ser, Asn) residues, it is best to first try dissolving the peptide in sterile, distilled water. If solubility is poor, the addition of a small amount of a co-solvent like acetonitrile or using a buffer with a pH away from the peptide's isoelectric point may be necessary. Gentle vortexing or sonication can also aid dissolution.
Q5: My mass spectrometry results show a mass that is +18 Da higher than expected. What does this indicate?
A5: A mass increase of 18 Da often suggests the hydrolysis of the C-terminal amide to a carboxylic acid, resulting in the peptide Sfnggp-OH. This can be a common degradation product.
Troubleshooting Guides
HPLC Purity Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | Mobile phase flow rate is too low; column contamination; sample overload. | Increase the mobile phase flow rate; flush the column with a strong solvent; reduce the amount of sample injected. |
| Peak Tailing | Presence of residual silanols on the column interacting with the peptide; low trifluoroacetic acid (TFA) concentration. | Use a high-purity silica column; ensure TFA concentration in the mobile phase is optimal (typically 0.1%). |
| Ghost Peaks | Contaminants in the mobile phase or from previous injections. | Use high-purity (HPLC-grade) solvents for mobile phase preparation; run a blank gradient to wash the column. |
| Poor Resolution | Inappropriate mobile phase gradient; incorrect column chemistry. | Optimize the gradient to be shallower for better separation of closely eluting peaks; screen different column stationary phases (e.g., C8, Phenyl). |
| Irreproducible Retention Times | Column not equilibrated; fluctuating column temperature; leaks in the HPLC system. | Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase; use a column oven for temperature control; check for leaks at all fittings. |
Mass Spectrometry Identity Verification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | Low peptide concentration; signal suppression by salts or TFA. | Increase the peptide concentration; desalt the sample using a C18 ZipTip before analysis; use a mobile phase with formic acid instead of TFA if compatible with chromatography. |
| Multiple Charged Species | The peptide is picking up multiple protons during ionization. | This is normal for electrospray ionization (ESI). Use the different charge states to confirm the molecular weight of the peptide. |
| Unexpected Mass Adducts | Formation of adducts with salts (e.g., +22 Da for Na+, +38 Da for K+). | This is common if salts are present. The presence of these adducts can further confirm the peptide's molecular weight. Minimize salt content for cleaner spectra. |
| Presence of Impurity Peaks | The sample contains synthesis-related byproducts. | Correlate the masses of impurity peaks with potential modifications (e.g., deletion, deamidation) and with the impurity peaks observed in the HPLC chromatogram. |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
Objective: To determine the purity of this compound by separating it from any potential impurities.
Materials:
-
Lyophilized this compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Dissolve the lyophilized this compound peptide in 0.1% TFA in water to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 60 26 95 28 95 29 5 | 35 | 5 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Materials:
-
Lyophilized this compound peptide
-
Mass spectrometry-grade water
-
Mass spectrometry-grade acetonitrile
-
Mass spectrometry-grade formic acid
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in a water/acetonitrile mixture, to a final concentration appropriate for the mass spectrometer (typically 10-100 µM).
-
Analysis by LC-MS (preferred):
-
Inject the prepared sample into an LC-MS system. The liquid chromatography step will separate the main peptide from impurities before they enter the mass spectrometer.
-
Acquire the full MS scan to observe the [M+H]+ ion and other charged states of the peptide.
-
-
Direct Infusion Analysis (alternative):
-
Infuse the prepared sample directly into the mass spectrometer.
-
Acquire the full MS scan.
-
-
Data Analysis: Compare the observed monoisotopic mass of the most abundant peak with the theoretical calculated mass of this compound.
Visualizations
Caption: Quality control workflow for synthetic peptides.
Caption: Troubleshooting decision tree for HPLC purity issues.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. biocat.com [biocat.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 5. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
Technical Support Center: Interpreting Unexpected Results with Sfnggp-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the synthetic peptide Sfnggp-NH2. Given the limited direct literature on this compound, this guide draws upon established principles of working with bioactive peptides, particularly those targeting Protease-Activated Receptors (PARs).
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with synthetic peptides like this compound.
A. General Peptide Handling and Storage
| Question | Answer |
| How should I properly store and handle this compound? | Lyophilized peptides should be stored at -20°C or colder, protected from light.[1] Once reconstituted, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] |
| What is the best solvent for reconstituting this compound? | The optimal solvent depends on the peptide's amino acid sequence. For most peptides, sterile, nuclease-free water is a good starting point. If solubility is an issue, small amounts of solvents like DMSO, DMF, or acetonitrile can be used, followed by dilution in your aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your assay and does not induce cellular toxicity. |
| How can I accurately determine the concentration of my peptide solution? | The net peptide content of a lyophilized powder can vary. For accurate concentration determination, it is recommended to perform amino acid analysis or use a spectrophotometer to measure absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues. If not, a colorimetric assay such as the bicinchoninic acid (BCA) assay can be used.[1] |
| What are common sources of contamination in peptide experiments? | Contamination can arise from several sources, including endotoxins (lipopolysaccharides) from bacteria, which can trigger unwanted immune responses in cellular assays.[1] Trifluoroacetic acid (TFA), a remnant from peptide synthesis and purification, can also interfere with cell-based experiments.[1] Using high-purity, endotoxin-free reagents and sterile techniques is critical. |
B. This compound and Protease-Activated Receptors (PARs)
| Question | Answer |
| What is the likely molecular target of this compound? | While direct studies on this compound are not widely available, its sequence suggests it may interact with Protease-Activated Receptors (PARs). PARs are a family of G-protein coupled receptors (GPCRs) activated by proteolytic cleavage. Synthetic peptides corresponding to the N-terminal "tethered ligand" sequence can act as agonists for these receptors. |
| Could this compound be an agonist or an antagonist? | Without empirical data, it is difficult to determine. It could be a PAR agonist, mimicking the natural tethered ligand, or it could act as an antagonist by binding to the receptor without inducing a signaling response, thereby blocking the action of the natural ligand. It is also possible that it has no activity or acts on a different target. |
| Why is it important to know the PAR expression profile of my cell system? | Cells can express multiple PAR subtypes (PAR1, PAR2, PAR3, and PAR4). These receptors can form homodimers and heterodimers, leading to complex signaling outputs. For example, PAR3 can act as a cofactor for PAR1 and PAR4 activation. Understanding which PARs are present in your experimental system is crucial for interpreting your results. |
| What are typical concentrations for PAR-activating peptides? | The effective concentration can vary depending on the peptide and the assay system. Generally, concentrations in the nanomolar to low micromolar range are used. For example, the PAR4 activating peptide AYPGKF-NH2 is often used at concentrations ranging from 10 µM to 100 µM. |
II. Troubleshooting Guides
This section provides structured guidance for addressing specific unexpected outcomes in your experiments with this compound.
Scenario 1: No biological response is observed after applying this compound.
This is a common issue that can be systematically addressed.
Troubleshooting Workflow
References
Validation & Comparative
A Comparative Guide to Sfnggp-NH2 and Other Putative PAR-3 Agonists: A Re-evaluation of Specificity and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sfnggp-NH2, a peptide frequently cited as a Protease-Activated Receptor 3 (PAR-3) agonist. Drawing upon key experimental data, we re-evaluate its receptor specificity and compare its activity with other molecules targeting the PAR family. This analysis reveals critical insights into the functional activity of PAR-3-derived peptides, highlighting the necessity of empirical validation in agonist selection.
Introduction to PAR-3 and its Tethered Ligands
Protease-Activated Receptors (PARs) are a unique subclass of G-protein coupled receptors (GPCRs) activated by proteolytic cleavage of their N-terminal domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate signaling. Synthetic peptides that mimic these tethered ligand sequences are often used as pharmacological tools to study receptor function.
PAR-3 is primarily known as a high-affinity receptor for the protease thrombin. However, its signaling capacity has been a subject of debate. Many studies suggest that PAR-3 does not signal independently but rather functions as a cofactor, enhancing thrombin's ability to activate PAR-1 in endothelial cells and PAR-4 in platelets.
This compound is a synthetic peptide corresponding to the tethered ligand sequence of murine PAR-3.[1][2] Its human equivalent is the peptide TFRGAP-NH2.[1][2][3] While logically presumed to be PAR-3 agonists, experimental evidence challenges this assumption, pointing towards significant cross-reactivity with other PARs.
Comparative Analysis: The Cross-Reactivity of PAR-3-Derived Peptides
Contrary to their classification, key studies have demonstrated that this compound and TFRGAP-NH2 do not activate PAR-3. Instead, their primary activity is directed towards PAR-1 and PAR-2. A pivotal study by Hansen et al. (2004) in Immunology used calcium mobilization assays to systematically probe the activity of these peptides on Jurkat T-cells, which express both PAR-1 and PAR-2.
The findings indicate that both the murine (this compound) and human (TFRGAP-NH2) PAR-3-derived peptides induce robust calcium signaling. However, this response could be abolished by first desensitizing the cells with a PAR-1-specific agonist, demonstrating that the signal is mediated through PAR-1 and/or PAR-2, not PAR-3.
Table 1: Summary of Experimental Data on PAR Agonist Specificity Data summarized from Hansen et al., Immunology, 2004.
| Agonist Peptide | Sequence | Target Receptor(s) | Cell Line Tested | Observed Activity (Calcium Mobilization) |
| This compound | Ser-Phe-Asn-Gly-Gly-Pro-NH₂ | Murine PAR-3 (putative) | Jurkat T-cells | Active. Signal is mediated via PAR-1/PAR-2. |
| TFRGAP-NH2 | Thr-Phe-Arg-Gly-Ala-Pro-NH₂ | Human PAR-3 (putative) | Jurkat T-cells | Active. Signal is mediated via PAR-1/PAR-2. |
| SFLLRN-NH2 | Ser-Phe-Leu-Leu-Arg-Asn-NH₂ | Human PAR-1 (control) | Jurkat T-cells | Active. Used to desensitize PAR-1. |
| SLIGRL-NH2 | Ser-Leu-Ile-Gly-Arg-Leu-NH₂ | Human PAR-2 (control) | Jurkat T-cells | Active. |
This evidence repositions this compound not as a specific PAR-3 agonist but as a promiscuous activator of PAR-1 and PAR-2. This has significant implications for the interpretation of past studies that have used this peptide as a tool to probe PAR-3 function and underscores the challenge in developing truly selective PAR-3 agonists.
Signaling Pathways and Experimental Protocols
The primary method for assessing the activity of these PAR agonists is the calcium mobilization assay, which measures the increase in intracellular calcium ([Ca²⁺]i) following receptor activation. PAR-1 and PAR-2 couple primarily to Gαq, which activates Phospholipase C (PLC) to generate inositol trisphosphate (IP₃), leading to Ca²⁺ release from the endoplasmic reticulum.
Caption: Canonical Gαq signaling pathway for PAR-1/PAR-2 activation.
Detailed Experimental Protocol: Calcium Mobilization Assay
This protocol describes a representative fluorescence-based assay to measure intracellular calcium mobilization following GPCR activation.
-
Cell Culture and Plating:
-
Culture HEK293 or Jurkat cells in appropriate media.
-
One day prior to the assay, seed cells into a 96-well black-walled, clear-bottom microplate at a density of approximately 30,000-50,000 cells per well.
-
Incubate overnight to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid to prevent dye leakage.
-
Aspirate the cell culture medium from the wells.
-
Add the dye-loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare stock solutions of agonist peptides (this compound, TFRGAP-NH2, SFLLRN-NH2, etc.) in an appropriate vehicle (e.g., assay buffer).
-
Create a serial dilution plate to achieve a range of final assay concentrations for generating dose-response curves.
-
-
Fluorescence Measurement:
-
Use a kinetic fluorescence plate reader (e.g., FLIPR, FDSS) capable of automated liquid addition.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm for Fluo-4) at intervals of 1-2 seconds.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
The instrument automatically adds the agonist from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for 2-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine parameters such as EC₅₀ (half-maximal effective concentration).
-
References
- 1. Tethered ligand-derived peptides of proteinase-activated receptor 3 (PAR3) activate PAR1 and PAR2 in Jurkat T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tethered ligand-derived peptides of proteinase-activated receptor 3 (PAR3) activate PAR1 and PAR2 in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cpcscientific.com [cpcscientific.com]
A Comparative Guide to SFLLRN-NH2 and Thrombin for Platelet Activation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key agonists used in platelet research: the synthetic peptide SFLLRN-NH2 and the physiological enzyme thrombin. Understanding their distinct mechanisms and effects is crucial for designing and interpreting platelet function assays.
Introduction and Mechanism of Action
Platelet activation is a critical process in hemostasis and thrombosis. In research and clinical settings, various agonists are used to induce and study this process. Among the most potent and widely studied are thrombin and the synthetic peptide SFLLRN-NH2 (often referred to as a Thrombin Receptor Activating Peptide, or TRAP).
Thrombin , a serine protease, is the most potent physiological activator of platelets.[1] It exerts its effects primarily by cleaving the N-terminal exodomains of two G protein-coupled receptors on the platelet surface: Protease-Activated Receptor 1 (PAR1) and Protease-Activated Receptor 4 (PAR4).[2] This cleavage unmasks a new N-terminus, which acts as a "tethered ligand" that binds to and activates the receptor, initiating intracellular signaling cascades.[3]
SFLLRN-NH2 is a synthetic hexapeptide that corresponds to the tethered ligand sequence of human PAR1.[3] It functions as a direct, specific agonist of PAR1, activating the receptor without the need for proteolytic cleavage.[3] This specificity makes SFLLRN-NH2 a valuable tool for isolating the effects of PAR1 activation, in contrast to thrombin which activates both PAR1 and PAR4.
Signaling Pathways: A Tale of Two Receptors
The primary difference in the signaling outcomes between thrombin and SFLLRN-NH2 lies in the receptors they activate. SFLLRN-NH2 exclusively activates PAR1, while thrombin activates both PAR1 and PAR4, leading to a more complex and sustained platelet response.
-
SFLLRN-NH2 (PAR1-Specific Activation): Activation of PAR1 by SFLLRN-NH2 leads to the coupling of three major G protein families: Gαq, Gα12/13, and Gαi.
-
Gαq activates Phospholipase Cβ (PLCβ), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers a rapid, transient release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to granule secretion.
-
Gα12/13 activates Rho Guanine Nucleotide Exchange Factors (RhoGEFs), leading to the activation of RhoA. This pathway is primarily responsible for the initial shape change of the platelet.
-
Gαi inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, which further promotes platelet activation.
-
-
Thrombin (Dual PAR1 and PAR4 Activation): Thrombin initiates a biphasic signaling response.
-
Phase 1 (Rapid and Transient): At low concentrations, thrombin preferentially cleaves the high-affinity PAR1 receptor, leading to a rapid but transient signaling cascade identical to that of SFLLRN-NH2.
-
Phase 2 (Slow and Sustained): At higher concentrations, or with prolonged exposure, thrombin also cleaves the lower-affinity PAR4 receptor. PAR4 activation also couples to Gαq and Gα12/13, but it generates a slower, more prolonged and sustained intracellular Ca2+ signal. This sustained signaling is crucial for the later phases of platelet activation and stable thrombus formation.
-
The dual activation of PAR1 and PAR4 by thrombin results in a much more pronounced and sustained elevation of intracellular calcium compared to the transient calcium spike induced by SFLLRN-NH2 alone.
Quantitative Comparison of Platelet Responses
The differing signaling mechanisms of SFLLRN-NH2 and thrombin translate to distinct quantitative profiles in platelet function assays. Thrombin is generally more potent (active at lower concentrations) and elicits a more robust maximal response than SFLLRN-NH2, largely due to its co-activation of PAR4.
Table 1: Platelet Aggregation
| Parameter | SFLLRN-NH2 | Thrombin | Reference(s) |
|---|---|---|---|
| Potency (EC50) | ~2-10 µM | ~0.3-1 nM |
| Threshold for Max. Aggregation | 5 µM | 1 nM | |
Note: EC50 values can vary depending on experimental conditions (e.g., washed platelets vs. platelet-rich plasma).
Table 2: Platelet Activation Marker Expression (P-selectin)
| Parameter | SFLLRN-NH2 | Thrombin | Reference(s) |
|---|---|---|---|
| Qualitative Efficacy | Induces robust P-selectin expression | Induces robust P-selectin expression |
| Concentration for Strong Response | 50 µM | 1 U/mL (~10 nM) | |
Table 3: Intracellular Calcium Mobilization
| Parameter | SFLLRN-NH2 | Thrombin | Reference(s) |
|---|---|---|---|
| Signal Kinetics | Rapid, transient peak | Biphasic: Rapid, transient peak followed by a lower, sustained plateau | |
| Max. [Ca2+]i Rise | Lower than thrombin | Higher than SFLLRN-NH2 |
| Dependence on External Ca2+ | Release reaction is highly dependent on external Ca2+ influx | Release reaction is less dependent on external Ca2+ influx | |
Experimental Protocols
Accurate comparison between SFLLRN-NH2 and thrombin requires standardized and well-defined experimental protocols. Below are methodologies for key platelet function assays.
Platelet Preparation (Washed Platelets)
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant, typically 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off. Carefully collect the upper, straw-colored PRP layer.
-
Acidification: Add acid-citrate-dextrose (ACD) solution to the PRP to lower the pH and prevent platelet activation during subsequent steps.
-
Pelleting: Centrifuge the acidified PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.
-
Washing and Resuspension: Discard the supernatant (platelet-poor plasma, PPP). Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase (to degrade any released ADP) and allow the platelets to rest for at least 30 minutes at 37°C before use.
-
Cell Counting: Adjust the final platelet concentration to the desired level (e.g., 2-3 x 10^8 platelets/mL) for the specific assay.
Platelet Aggregation (Light Transmission Aggregometry - LTA)
-
Instrument Setup: Pre-warm the aggregometer (e.g., Chrono-Log Platelet Aggregometer) to 37°C.
-
Calibration: Place a cuvette with platelet-poor plasma (PPP) into the aggregometer to set the 100% light transmission baseline. Place a cuvette with the adjusted washed platelet suspension (or PRP) to set the 0% light transmission baseline.
-
Assay: Pipette the adjusted platelet suspension into a new cuvette with a magnetic stir bar. Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for 2-5 minutes while stirring.
-
Agonist Addition: Add a defined concentration of the agonist (SFLLRN-NH2 or thrombin) to the cuvette to initiate aggregation.
-
Data Acquisition: Record the change in light transmission over time (typically 5-10 minutes). The extent of aggregation is measured as the maximum percentage change in light transmission.
P-selectin Expression (Flow Cytometry)
-
Platelet Preparation: Use either washed platelets or diluted whole blood.
-
Activation: In a microtube, add the agonist (a dose-range of SFLLRN-NH2 or thrombin) to the platelet suspension and incubate for a set time (e.g., 10-15 minutes) at room temperature without stirring. Include an unstimulated (vehicle) control.
-
Staining: Add a fluorochrome-conjugated anti-CD62P (P-selectin) antibody and an antibody to a pan-platelet marker (e.g., anti-CD41). Incubate for 15-20 minutes at room temperature in the dark.
-
Fixation: Add a fixative solution (e.g., 1% paraformaldehyde) to stop the reaction and preserve the cells.
-
Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population using the pan-platelet marker. Quantify P-selectin expression as either the percentage of CD62P-positive platelets or the mean fluorescence intensity (MFI) of the positive population.
Intracellular Calcium Mobilization
-
Dye Loading: Incubate washed platelets with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), for 30-60 minutes at 30-37°C in the dark. The AM ester allows the dye to cross the cell membrane.
-
Washing: Centrifuge the dye-loaded platelets to remove excess extracellular dye and resuspend them in fresh buffer.
-
Measurement: Place the platelet suspension in a cuvette within a fluorimeter or a microplate in a plate reader equipped for fluorescence measurement at 37°C.
-
Data Acquisition: Record the ratio of fluorescence emission at ~510 nm from excitation at two different wavelengths (typically 340 nm and 380 nm for Fura-2). After establishing a stable baseline, inject the agonist (SFLLRN-NH2 or thrombin).
-
Analysis: Continue recording the fluorescence ratio for several minutes to capture the full kinetic profile of the calcium response. The change in the 340/380 nm ratio is proportional to the change in intracellular free Ca2+ concentration.
Visualized Workflows and Relationships
Conclusion and Recommendations
Both thrombin and SFLLRN-NH2 are indispensable tools in platelet research, but their applications are distinct.
Thrombin is the gold standard for studying physiological platelet activation. Its use is recommended when the research goal is to:
-
Mimic the in vivo process of thrombus formation.
-
Investigate the full, robust platelet activation response, including the contribution of PAR4.
-
Study the interplay between different platelet activation pathways.
SFLLRN-NH2 is a precision tool for dissecting specific signaling pathways. Its use is ideal when the research goal is to:
-
Isolate and study the specific role of PAR1 in platelet function.
-
Avoid the complexities of enzymatic cleavage and dual receptor activation.
-
Screen for compounds that specifically modulate PAR1 signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. The membrane potential modulates thrombin-stimulated Ca²⁺ mobilization and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species differences in platelet responses to thrombin and SFLLRN. receptor-mediated calcium mobilization and aggregation, and regulation by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of Sfnggp-NH2: A Comparative Guide with Control Peptides
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel peptide, Sfnggp-NH2. The focus is on objective comparison against appropriate negative controls using established experimental protocols to ensure that the observed effects are specific to the peptide's sequence and structure.
The Critical Role of Control Peptides
To conclusively demonstrate that a specific peptide sequence is responsible for a biological effect, it is essential to use negative controls.[1][2] These controls help differentiate sequence-specific activity from non-specific effects that might arise from the peptide's amino acid composition, charge, or solubility.[3][4]
-
Scrambled Peptides: These are synthesized with the same amino acid composition as the active peptide, but the sequence of amino acids is randomized.[3] They serve as an excellent negative control to demonstrate that the specific arrangement of amino acids is crucial for the peptide's function.
-
Inactive Analogs: These peptides may have a single amino acid substitution or modification known to abolish activity. They are useful for probing structure-activity relationships.
-
Vehicle Control: The buffer or solution used to dissolve the peptides is used alone to account for any effects of the solvent on the assay system.
General Experimental Workflow
Validating a novel peptide follows a structured progression from initial characterization to in vitro and in vivo functional assays. This workflow ensures a systematic evaluation of the peptide's activity and specificity.
Putative Signaling Pathway: G-Protein Coupled Receptor (GPCR)
Many neuropeptides, often characterized by a C-terminal amide (-NH2), exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface. This interaction initiates an intracellular signaling cascade, often involving the production of second messengers like cyclic AMP (cAMP) or an increase in intracellular calcium ([Ca2+]).
References
Unmasking the Selectivity of SFLLRN-NH2: A Comparative Analysis of Cross-Reactivity with Protease-Activated Receptors
For researchers, scientists, and drug development professionals, understanding the specificity of synthetic ligands for protease-activated receptors (PARs) is paramount for the development of targeted therapeutics. This guide provides a comparative analysis of the cross-reactivity of the PAR1-activating peptide, SFLLRN-NH2, with other members of the PAR family, supported by experimental data and detailed protocols.
The peptide SFLLRN-NH2, a synthetic agonist derived from the tethered ligand sequence of Protease-Activated Receptor 1 (PAR1), is widely utilized to probe the function of this receptor in various physiological and pathological processes. While it is a potent activator of PAR1, its potential for off-target effects through the activation of other PARs, namely PAR2, PAR3, and PAR4, necessitates a thorough evaluation of its cross-reactivity.
Comparative Activity of PAR Agonists
The following table summarizes the half-maximal effective concentrations (EC50) of various synthetic peptides used to activate the four members of the PAR family. This data, compiled from multiple studies, provides a quantitative comparison of their potency and selectivity.
| Receptor | Agonist Peptide | Sequence | EC50 (µM) |
| PAR1 | TFLLR-NH2 | Thr-Phe-Leu-Leu-Arg-NH2 | 1.9[1][2] |
| SFLLRN-NH2 | Ser-Phe-Leu-Leu-Arg-Asn-NH2 | ~100-fold less potent than thrombin[3] | |
| PAR2 | SLIGKV-NH2 | Ser-Leu-Ile-Gly-Lys-Val-NH2 | - |
| SLIGRL-NH2 | Ser-Leu-Ile-Gly-Arg-Leu-NH2 | - | |
| 2-furoyl-LIGRL-NH2 | 2-furoyl-Leu-Ile-Gly-Arg-Leu-NH2 | - | |
| PAR3 | - | - | Does not appear to signal independently[4][5] |
| PAR4 | AYPGKF-NH2 | Ala-Tyr-Pro-Gly-Lys-Phe-NH2 | 500 (for maximal activation) |
| GYPGKF-NH2 | Gly-Tyr-Pro-Gly-Lys-Phe-NH2 | 300 - 400 | |
| GYPGQV-NH2 | Gly-Tyr-Pro-Gly-Gln-Val-NH2 | 300 - 400 |
Note: EC50 values can vary depending on the cell type and assay conditions. The provided values are for comparative purposes.
Experimental Protocol: Calcium Mobilization Assay for PAR Activation
A common and robust method to determine the activation of PARs is to measure the mobilization of intracellular calcium ([Ca2+]i), which is a downstream consequence of Gαq-protein coupling.
Objective: To determine the potency (EC50) of SFLLRN-NH2 and other PAR-activating peptides on cells expressing individual PAR subtypes.
Materials:
-
HEK293T cells (or other suitable host cells)
-
Expression vectors for human PAR1, PAR2, PAR3, and PAR4
-
Lipofectamine 2000 (or similar transfection reagent)
-
DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
96-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
SFLLRN-NH2, SLIGKV-NH2, AYPGKF-NH2, and other test peptides
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM.
-
Seed cells into 96-well plates.
-
Transfect cells with the respective PAR expression vectors using Lipofectamine 2000 according to the manufacturer's protocol. Co-transfection with a promiscuous Gα subunit like Gα16 can enhance the calcium signal for receptors that do not primarily couple to Gαq.
-
Incubate for 24-48 hours to allow for receptor expression.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in HBSS/HEPES.
-
Remove the culture medium from the cells and wash with HBSS/HEPES.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 1 hour at 37°C.
-
Wash the cells with HBSS/HEPES containing probenecid to remove excess dye.
-
-
Calcium Measurement:
-
Place the 96-well plate into the fluorescence plate reader.
-
Set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm and 525 nm, respectively).
-
Establish a stable baseline fluorescence reading.
-
Use the plate reader's injector to add varying concentrations of the agonist peptides (e.g., SFLLRN-NH2) to the wells.
-
Record the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.
-
-
Data Analysis:
-
Subtract the baseline fluorescence from the peak fluorescence for each well.
-
Plot the change in fluorescence against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway for PAR activation and the experimental workflow for assessing cross-reactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agonists of proteinase-activated ... preview & related info | Mendeley [mendeley.com]
- 3. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A role for protease activated receptor type 3 (PAR3) in nociception demonstrated through development of a novel peptide agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor-3 (PAR3) regulates PAR1 signaling by receptor dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Sfnggp-NH2: Efficacy in Animal Models Remains Undocumented in Publicly Available Research
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the in vivo efficacy of the synthetic peptide Sfnggp-NH2. Despite its classification as a biologically active peptide, detailed studies outlining its performance in animal models for any disease are not presently available. This lack of data precludes a comparative analysis of its efficacy against other therapeutic alternatives.
This compound is identified as a synthetic peptide that acts as a PAR4-activating peptide. However, beyond this basic description, there is no information in the public domain detailing its application or therapeutic effects in preclinical animal studies. Research into its potential mechanisms of action, such as its role in signaling pathways, also lacks in vivo experimental support.
The development of therapeutic agents heavily relies on a standardized framework of preclinical evaluation, which includes rigorous testing in various animal models to establish safety, dosage, and efficacy before proceeding to human trials. These models are crucial for understanding how a compound interacts with a living system and for predicting its potential therapeutic benefits and adverse effects. The absence of such studies for this compound means that its potential as a therapeutic agent is yet to be substantiated by the necessary preclinical evidence.
For researchers, scientists, and drug development professionals, this information is critical. Without data from animal models, it is impossible to:
-
Establish a preliminary safety profile.
-
Determine pharmacokinetic and pharmacodynamic properties.
-
Assess therapeutic efficacy in a disease-specific context.
-
Identify potential biomarkers of response.
Further research, including in vivo studies in relevant animal models of disease, is imperative to elucidate the therapeutic potential of this compound. Until such data becomes available, any discussion of its efficacy or comparison to other treatments remains purely speculative.
A Comparative Guide to the Experimental Reproducibility of Sfnggp-NH2 and Alternative Protease-Activated Receptor (PAR) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data and methodologies related to the synthetic peptide Sfnggp-NH2, a murine protease-activated receptor 3 (PAR3)-derived peptide, and other key PAR agonists. The focus is on providing a clear, data-driven comparison to aid in experimental design and interpretation, addressing the critical need for reproducible research in the field of G protein-coupled receptor signaling.
Executive Summary
This compound is a peptide sequence derived from the tethered ligand of murine PAR3. While initially associated with PAR3, experimental evidence demonstrates that it can also activate PAR1 and PAR2. This cross-reactivity is a crucial consideration for researchers investigating PAR signaling. This guide presents available quantitative data for this compound alongside comparable data for well-characterized PAR1 and PAR4 agonists, SFLLRN-NH2 and AYPGKF-NH2, respectively. Detailed experimental protocols for key assays are provided to facilitate the replication and validation of findings.
Data Presentation: A Comparative Analysis of PAR Agonist Activity
The following table summarizes the quantitative data on the activity of this compound and its alternatives in key in vitro assays. This data is compiled from published studies to provide a basis for comparing their potency and selectivity.
| Peptide | Target Receptor(s) | Assay Type | Cell Line / System | Key Parameter | Result | Citation |
| This compound | PAR1, PAR2 | Intracellular Calcium Mobilization | KNRK-PAR2 cells | EC50 | Elicited a concentration-dependent response | [1] |
| SFLLRN-NH2 | PAR1 | Platelet Aggregation | Human Platelets | Concentration for Aggregation | 10 µM induced aggregation | |
| SFLLRN-NH2 | PAR1 | Intracellular Calcium Mobilization | Platelets | Concentration for Ca2+ flux | 30 µM induced a rapid spike in Ca2+ | |
| AYPGKF-NH2 | PAR4 | Platelet Aggregation | Human Platelets | EC50 | ~50-100 µM | |
| AYPGKF-NH2 | PAR4 | Intracellular Calcium Mobilization | Platelets | Concentration for Ca2+ flux | 2 mM induced a prolonged Ca2+ response | |
| GYPGQV-NH2 | PAR4 | Platelet Aggregation | Human Platelets | Concentration for Aggregation | ~500 µM |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in studying these peptides, the following diagrams are provided.
Caption: Protease-Activated Receptor (PAR) signaling cascade.
Caption: Workflow for key in vitro PAR agonist assays.
Experimental Protocols
Reproducibility of experimental results is contingent on detailed and standardized protocols. Below are methodologies for the key experiments cited in this guide.
Intracellular Calcium Mobilization Assay
This assay is fundamental for determining the potency of PAR agonists by measuring the increase in intracellular calcium concentration upon receptor activation.
1. Cell Culture and Preparation:
-
Culture human embryonic kidney (HEK293) cells or other suitable cell lines (e.g., KNRK) stably or transiently expressing the PAR of interest (PAR1, PAR2, or PAR4).
-
Seed cells in 96-well black-walled, clear-bottom plates and grow to confluence.
2. Dye Loading:
-
Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester) or Fluo-4 AM, according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
-
After incubation, wash the cells to remove extracellular dye.
3. Agonist Stimulation and Signal Detection:
-
Prepare serial dilutions of the peptide agonists (this compound, SFLLRN-NH2, AYPGKF-NH2) in the assay buffer.
-
Use a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader equipped with an automated injection system to add the agonist to the wells.
-
Measure the fluorescence intensity before and after the addition of the agonist. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm. For Fluo-4, excitation is typically at 488 nm and emission at 525 nm.
4. Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) from the curve using non-linear regression analysis.
Platelet Aggregation Assay
This assay is a gold standard for assessing the physiological effect of PAR agonists on platelet function.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole human blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the upper PRP layer.
2. Aggregation Measurement:
-
Adjust the platelet count in the PRP if necessary.
-
Place a sample of PRP in a cuvette with a magnetic stir bar in a light transmission aggregometer. The instrument is calibrated with PRP (0% aggregation) and platelet-poor plasma (PPP) (100% aggregation).
-
Add the PAR agonist (e.g., SFLLRN-NH2, AYPGKF-NH2) to the PRP at the desired concentration.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time.
3. Data Analysis:
-
The extent of platelet aggregation is quantified as the maximum percentage change in light transmission.
-
Dose-response curves can be generated by testing a range of agonist concentrations.
Conclusion
The available evidence indicates that this compound, while derived from PAR3, exhibits activity at PAR1 and PAR2. This underscores the importance of careful target validation and selectivity profiling when using this peptide in experimental systems. For studies aiming to specifically probe PAR1 or PAR4 function, the use of more selective and well-characterized agonists such as SFLLRN-NH2 and AYPGKF-NH2, respectively, is recommended. The provided data and protocols serve as a resource for researchers to design robust experiments, critically evaluate their findings, and contribute to the generation of reproducible scientific knowledge in the study of protease-activated receptors.
References
Sfnggp-NH2 as a Tool Compound for PAR-3 Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sfnggp-NH2 as a tool compound for the validation of Protease-Activated Receptor 3 (PAR-3). We will objectively evaluate its performance against alternative validation methods, supported by experimental data and detailed protocols.
Introduction to PAR-3 and the Need for Validation Tools
Protease-Activated Receptor 3 (PAR-3), a member of the G protein-coupled receptor (GPCR) family, is a high-affinity thrombin receptor.[1] Unlike typical GPCRs, PARs are activated by proteolytic cleavage of their N-terminus, which unmasks a "tethered ligand" that binds to the receptor and initiates downstream signaling. PAR-3 is expressed in various tissues, including platelets, endothelial cells, and neural tissues, where it is implicated in processes such as thrombosis, vascular integrity, and inflammation.[2]
The precise signaling mechanism of PAR-3 has been a subject of debate. While some studies suggest it may not signal autonomously and instead acts as a co-receptor, particularly for PAR-1 and PAR-4, other evidence indicates that PAR-3 can independently initiate signaling pathways, leading to cellular responses like the release of interleukin-8 (IL-8).[3][4] This complexity underscores the critical need for selective and reliable tool compounds to validate PAR-3 function and dissect its specific roles in health and disease.
This compound, a synthetic peptide derived from the tethered ligand sequence of murine PAR-3, has been utilized as a tool to probe PAR-3 activity. However, its utility is complicated by a lack of specificity, a crucial consideration for any validation tool. This guide will compare the use of this compound with alternative methods for PAR-3 validation, providing a clear overview for researchers in the field.
Comparison of PAR-3 Validation Tools
The validation of PAR-3 function can be approached through pharmacological activation with peptide agonists or through genetic knockdown of the receptor. Each method presents distinct advantages and disadvantages.
| Validation Tool | Principle | Advantages | Disadvantages |
| This compound | Pharmacological activation using a synthetic peptide mimicking the murine PAR-3 tethered ligand. | - Commercially available.- Easy to use in in vitro assays. | - Lack of specificity: Activates PAR-1 and PAR-2.[5]- Potential for off-target effects. |
| TFRGAP-NH2 | Pharmacological activation using a synthetic peptide mimicking the human PAR-3 tethered ligand. | - Relevant for studies in human cells. | - Lack of specificity: Primarily activates PAR-1. |
| siRNA Knockdown | Genetic inhibition of PAR-3 expression using small interfering RNA. | - High specificity for PAR-3.- Allows for the study of loss-of-function phenotypes. | - Transient effect.- Requires transfection, which can have off-target effects.- Efficiency of knockdown needs to be validated. |
| Novel Selective Agonists | Pharmacological activation using newly developed, modified peptide agonists (e.g., lipid-tethered peptides). | - Potentially higher selectivity and potency for PAR-3. | - May not be commercially available.- Require extensive characterization. |
Quantitative Performance Data
Direct, side-by-side quantitative comparisons of these validation tools are limited in the literature. The following table summarizes available data, highlighting the cross-reactivity of PAR-3-derived peptides.
| Compound | Target Receptor | Assay | Cell Line | EC50 / Activity | Reference |
| SFRGHITR (similar to this compound) | PAR-1 | Calcium Mobilization | HEK293 | ~200 µM | |
| SFRGHITR (similar to this compound) | PAR-2 | Calcium Mobilization | HEK293 | ~50 µM | |
| TFRGAP-NH2 | PAR-1 | ERK Activation | A-498 carcinoma cells | Induces ERK activation | |
| TFRGAP-NH2 | PAR-3 | ERK Activation | PAR-3 overexpressing KOLF cells | No effect on ERK activation |
Note: The lack of specific EC50 values for this compound on PAR-3 underscores the challenge in its use as a selective tool. The available data strongly suggests that observed cellular effects following treatment with PAR-3-derived peptides may be mediated through PAR-1 or PAR-2 activation.
Experimental Protocols
PAR-3 Validation using Calcium Imaging
This protocol describes how to measure intracellular calcium mobilization following receptor activation, a common downstream readout for Gq-coupled GPCRs.
Materials:
-
HEK293 cells stably expressing human PAR-3 (or cell line of interest)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound or other test compounds
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed HEK293-PAR3 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader set to measure fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
Establish a stable baseline fluorescence reading for approximately 30 seconds.
-
Using the plate reader's injector, add 20 µL of the test compound (e.g., this compound at various concentrations) to the wells.
-
Continue to record fluorescence intensity for at least 2 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the baseline fluorescence (ΔF/F).
-
Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
PAR-3 Validation using IL-8 Release ELISA
This protocol quantifies the release of IL-8 from cells, a downstream consequence of PAR-3 activation that can be mediated by ERK1/2 phosphorylation.
Materials:
-
HEK-293 cells stably expressing human PAR-3 (or other relevant cell line)
-
Cell culture medium
-
This compound or other stimuli
-
Human IL-8 ELISA kit (commercially available)
-
96-well ELISA plates
-
Plate reader for absorbance measurement
Procedure:
-
Cell Culture and Stimulation:
-
Seed cells in a 24-well plate and grow to near confluency.
-
Replace the culture medium with fresh, serum-free medium and incubate for 2-4 hours.
-
Treat the cells with various concentrations of this compound or other test compounds for a predetermined time (e.g., 6-24 hours).
-
-
Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
-
ELISA Procedure (General Steps - refer to specific kit manual for details):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for human IL-8 and incubate overnight.
-
Blocking: Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Add the collected cell culture supernatants and IL-8 standards to the wells and incubate.
-
Detection: Add a biotinylated detection antibody, followed by streptavidin-HRP.
-
Development: Add a TMB substrate solution and incubate until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid).
-
-
Measurement and Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Generate a standard curve using the absorbance values of the IL-8 standards.
-
Determine the concentration of IL-8 in the cell culture supernatants by interpolating their absorbance values from the standard curve.
-
Signaling Pathways and Experimental Workflows
PAR-3 Signaling Pathway
The signaling pathways activated by PAR-3 are complex and can involve both independent signaling and crosstalk with other PARs.
Caption: PAR-3 signaling can be initiated by thrombin or potentially by this compound.
Experimental Workflow for PAR-3 Validation
This workflow outlines the steps for validating PAR-3 function using either a pharmacological or genetic approach.
Caption: A workflow comparing pharmacological and genetic methods for PAR-3 validation.
Logical Comparison of PAR-3 Validation Tools
This diagram illustrates the decision-making process when choosing a tool for PAR-3 validation, emphasizing the issue of specificity.
Caption: Decision tree for selecting a PAR-3 validation tool based on specificity requirements.
Conclusion and Recommendations
The validation of PAR-3 function is a complex task due to the debated nature of its signaling and the lack of highly selective pharmacological tools. While this compound is commercially available and easy to use, its significant cross-reactivity with PAR-1 and PAR-2 makes it a suboptimal tool for definitively attributing a cellular response to PAR-3 activation.
For researchers aiming to specifically investigate the role of PAR-3, a genetic approach using siRNA-mediated knockdown is the recommended method. This approach offers high specificity, and when combined with functional assays, it can provide clear insights into the loss-of-function phenotype of PAR-3. It is crucial to validate the efficiency of the knockdown at both the mRNA and protein levels.
If a pharmacological approach is necessary, for instance, in high-throughput screening, the use of this compound or TFRGAP-NH2 should be accompanied by rigorous control experiments. These include:
-
Using PAR-1 and PAR-2 antagonists to block the potential off-target effects of the peptides.
-
Employing cell lines lacking PAR-1 and PAR-2 to isolate the effects on PAR-3.
-
Comparing the effects with those of more selective agonists for PAR-1 and PAR-2.
References
- 1. medium.com [medium.com]
- 2. Human IL-8 ELISA Kit detect IL-8 in 50 μL serum, plasma or cell culture supernatent | Sigma-Aldrich [sigmaaldrich.com]
- 3. Protease-activated receptor-3 (PAR3) regulates PAR1 signaling by receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protease-activated receptor-3 (PAR-3) can signal autonomously to induce interleukin-8 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteinase-activated receptors (PARs): activation of PAR1 and PAR2 by a proteolytic fragment of the neuronal growth associated protein B-50/GAP-43 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Negative Controls for Sfnggp-NH2 and Other PAR3-Modulating Peptide Experiments
For researchers investigating the biological effects of the peptide Sfnggp-NH2, which is reported to be a biologically active peptide associated with Protease-Activated Receptor 3 (PAR-3), the use of appropriate negative controls is paramount for validating experimental findings. This guide provides a comparative overview of suitable negative controls, with a focus on scrambled peptides, and furnishes detailed experimental protocols and pathway diagrams to ensure the integrity of your research outcomes. The principles and protocols outlined here are broadly applicable to studies involving other PAR3-targeting peptides.
Comparison of Negative Control Strategies
The primary purpose of a negative control in peptide-based experiments is to demonstrate that the observed biological effect is a direct result of the specific amino acid sequence of the experimental peptide (e.g., this compound) and not due to non-specific effects such as the peptide's charge, hydrophobicity, or the mere presence of amino acids.
| Control Type | Description | Advantages | Disadvantages | When to Use |
| Scrambled Peptide | A peptide with the same amino acid composition and length as the active peptide, but with a randomized sequence.[1][2][3] | The most rigorous control for sequence specificity.[1][2] Maintains similar physicochemical properties. | Can sometimes exhibit unexpected biological activity if a new active motif is accidentally created. Requires careful design. | The gold standard for most in vitro and in vivo experiments to demonstrate sequence-specific effects of the peptide. |
| Inactive Analog | A peptide with specific amino acid substitutions at key residues known to be critical for activity. | Useful for structure-activity relationship (SAR) studies. Can pinpoint key residues for receptor interaction. | Requires prior knowledge of the active site or critical binding residues. May not control for all non-specific effects. | When investigating the functional importance of specific amino acids within the peptide sequence. |
| Vehicle Control | The solvent or buffer used to dissolve the peptide (e.g., saline, DMSO, PBS). | Essential baseline control for any experiment. Accounts for any effects of the delivery vehicle itself. | Does not control for non-specific effects of the peptide molecule. | Mandatory in all experiments alongside a peptide-based negative control. |
| Boiled Peptide | The active peptide that has been denatured by heat. | Simple to prepare. Can control for some non-specific effects related to amino acid composition. | Denaturation may be incomplete or reversible. May not be an appropriate control for all assays, especially those not dependent on tertiary structure. | In assays where the peptide's activity is strictly dependent on its folded conformation, such as enzyme activity assays. |
Featured Negative Control: The Scrambled Peptide
A well-designed scrambled peptide is the most recommended negative control for this compound experiments. It ensures that any observed cellular or physiological response is attributable to the unique sequence of this compound.
A concrete example from PAR3 research is the use of a scrambled peptide for the specific PAR3 agonist C660 (TFRGAPPNSFEEF-pego3-Hdc). The corresponding negative control, C729, is a scrambled version of this sequence (PGTEFNFARESFP-pego3-Hdc). This scrambled peptide was shown to be inactive in assays where C660 elicited a response, thereby validating the sequence-specificity of the PAR3 agonist.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is used to determine if a peptide can induce intracellular signaling through G-protein coupled receptors like PARs, which often leads to a release of intracellular calcium.
Objective: To compare the ability of this compound and a scrambled negative control to elicit a calcium response in PAR3-expressing cells.
Materials:
-
PAR3-expressing cells (e.g., HEK293 cells transfected with human PAR-3)
-
This compound peptide
-
Scrambled this compound (negative control)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Cell culture medium and buffers
-
Fluorometric imaging plate reader
Protocol:
-
Seed PAR3-expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of both this compound and the scrambled control peptide.
-
Measure the baseline fluorescence of the cells.
-
Add the different concentrations of the peptides to the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Expected Outcome: this compound should induce a dose-dependent increase in fluorescence, while the scrambled peptide should show no significant change from the baseline.
In Vivo Itch Behavior Model
Given the suggested role of PARs in itch, this protocol assesses the ability of this compound to induce scratching behavior in a mouse model.
Objective: To determine if intradermal injection of this compound, but not a scrambled control, elicits an itch response.
Materials:
-
Laboratory mice
-
This compound peptide (sterile solution)
-
Scrambled this compound (sterile solution, negative control)
-
Vehicle control (e.g., sterile saline)
-
Observation chambers and video recording equipment
Protocol:
-
Acclimatize mice to the observation chambers.
-
Administer an intradermal injection of this compound, the scrambled peptide, or vehicle into the nape of the neck or the cheek of the mice.
-
Immediately after injection, place the mice back into the observation chambers.
-
Record the behavior of the mice for a set period (e.g., 30 minutes).
-
An observer, blinded to the treatment groups, should count the number of hind-limb scratches directed towards the injection site.
-
Expected Outcome: The this compound treated group should exhibit a significantly higher number of scratches compared to the vehicle and the scrambled peptide groups.
Visualizing the Pathways and Workflows
Presumed Signaling Pathway of PAR3 Activation
Protease-Activated Receptor 3 (PAR3) has a complex signaling role. It can act as a cofactor for other PARs, like PAR1, by forming heterodimers and enhancing signaling through Gα13. There is also evidence that PAR3 can signal autonomously, leading to the activation of the ERK1/2 pathway and subsequent release of inflammatory mediators like IL-8.
Caption: Presumed signaling pathways of PAR3 activation.
Experimental Workflow with Negative Control
The following diagram illustrates a typical workflow for a cell-based assay designed to test the activity of this compound, incorporating the essential negative control.
Caption: Workflow for a cell-based peptide activity assay.
References
Statistical Analysis of Data from Sfnggp-NH2 Studies: A Comparative Guide
A comprehensive analysis of the available data on the bioactive peptide Sfnggp-NH2 is limited due to the scarcity of published research. This guide provides an overview of its potential mechanism of action and offers a detailed comparative analysis using a well-characterized proxy, the Protease-Activated Receptor 4 (PAR4) agonist AYPGKF-NH2, to illustrate the experimental data and protocols relevant to this class of peptides.
Overview of this compound
This compound is identified as a biologically active peptide.[1] Preliminary information suggests a potential role in modulating the activity of Protease-Activated Receptors (PARs). Specifically, it has been proposed that it may function as a cofactor in the activation of PAR4, possibly in conjunction with PAR3.[1] PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus, playing crucial roles in thrombosis, inflammation, and other physiological processes. However, dedicated studies detailing the specific biological activities, signaling pathways, and dose-response relationships of this compound are not currently available in the public domain.
Comparative Analysis with a PAR4 Agonist Proxy: AYPGKF-NH2
To provide researchers, scientists, and drug development professionals with a relevant comparative framework, this guide utilizes AYPGKF-NH2 as a representative PAR4-activating peptide. AYPGKF-NH2 is a selective PAR4 agonist and has been extensively studied, providing a solid basis for understanding the experimental approaches used to characterize such peptides.[2][3]
Data Presentation: Quantitative Comparison of PAR4-Modulating Peptides
The following table summarizes the quantitative data for AYPGKF-NH2 and other relevant PAR4-modulating peptides to facilitate a clear comparison of their performance.
| Peptide/Compound | Type | Target | Key Parameter | Value | Application |
| AYPGKF-NH2 | Agonist | PAR4 | EC50 (Platelet Aggregation) | ~15 µM | In vitro and in vivo studies of PAR4 activation |
| GYPGKF-NH2 | Agonist | PAR4 | EC50 (Platelet Aggregation) | ~40 µM | PAR4 activation studies |
| A-Phe(4-F)-PGWLVKNG | Agonist | PAR4 | EC50 (Platelet Aggregation) | 3.4 µM | More potent agonist for in vitro assays |
| tcY-NH2 (trans-cinnamoyl-YPGKF-NH2) | Antagonist | PAR4 | - | Blocks AYPGKF-NH2 and thrombin-induced platelet aggregation | Inhibition of PAR4 signaling |
| BMS-986120 | Antagonist | PAR4 | IC50 (Platelet Aggregation) | <10 nM | Potent and selective PAR4 inhibition for therapeutic development |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the study of PAR4 agonists like AYPGKF-NH2.
1. Platelet Aggregation Assay
-
Objective: To determine the potency of PAR4 agonists in inducing platelet aggregation.
-
Methodology:
-
Platelet-rich plasma (PRP) is prepared from whole blood by centrifugation.
-
The platelet count in the PRP is adjusted to a standardized concentration.
-
A baseline light transmission is established using a platelet aggregometer.
-
The PAR4 agonist (e.g., AYPGKF-NH2) is added to the PRP at various concentrations.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
The concentration of the agonist that produces 50% of the maximal aggregation (EC50) is calculated from the dose-response curve.
-
2. Intracellular Calcium Mobilization Assay
-
Objective: To measure the increase in intracellular calcium concentration following PAR4 activation.
-
Methodology:
-
Cells expressing PAR4 (e.g., HEK-293 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The baseline fluorescence is measured using a fluorometer or a fluorescence microscope.
-
The PAR4 agonist is added to the cells.
-
The change in fluorescence intensity, indicating an increase in intracellular calcium, is recorded.
-
Dose-response curves can be generated to determine the EC50 for calcium mobilization.
-
3. β-Arrestin Recruitment Assay
-
Objective: To assess the recruitment of β-arrestin to PAR4 upon agonist stimulation, a key step in receptor desensitization and signaling.
-
Methodology:
-
Cells are co-transfected with a PAR4-tagged protein (e.g., PAR4-YFP) and a β-arrestin-tagged protein (e.g., β-arrestin-luciferase).
-
Upon agonist stimulation, the recruitment of β-arrestin to the receptor brings the tags into close proximity, generating a detectable signal (e.g., bioluminescence resonance energy transfer, BRET).
-
The signal is measured over time and at different agonist concentrations to determine the potency and efficacy of β-arrestin recruitment.
-
Mandatory Visualization
Signaling Pathways of PAR4 Activation
The following diagram illustrates the primary signaling pathways activated by a PAR4 agonist like AYPGKF-NH2.
References
Benchmarking Sfnggp-NH2: A Comparative Guide to its Activity at Protease-Activated Receptors 1 and 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the peptide Sfnggp-NH2 against established agonists for Protease-Activated Receptor 1 (PAR-1) and Protease-Activated Receptor 2 (PAR-2). Contrary to its initial association with PAR-3, emerging evidence indicates that this compound, a peptide derived from the murine PAR-3 tethered ligand, does not selectively activate PAR-3 but rather exhibits cross-reactivity with PAR-1 and PAR-2. This guide presents a quantitative analysis of its activity on these two receptors, supported by detailed experimental protocols and signaling pathway visualizations to aid in the objective assessment of its potential as a research tool.
Data Presentation: Comparative Agonist Potency
The following tables summarize the half-maximal effective concentrations (EC50) of this compound and a selection of established PAR-1 and PAR-2 agonists. The data is derived from in vitro calcium mobilization assays, a standard method for quantifying the potency of PAR agonists. Lower EC50 values are indicative of higher potency.
Table 1: Benchmarking this compound Against Established PAR-1 Agonists
| Agonist | Target Receptor | Cell Line | Assay Type | EC50 (µM) |
| This compound (analog) | PAR-1 | HEK293 | Calcium Mobilization | ~200[1] |
| TFLLR-NH2 | PAR-1 | Cultured Neurons | Calcium Mobilization | 1.9[2] |
| TFLLR-NH2 | PAR-1 | EA.hy926 | Calcium Mobilization | 4.8[3] |
| SFLLRN-NH2 | PAR-1 | Platelets | Platelet Aggregation | 24[4] |
| Thrombin | PAR-1 | Cultured Neurons | Calcium Mobilization | 0.0239 (in U/ml) |
Note: The EC50 value for this compound is based on the activity of a peptide with a similar N-terminal sequence, SFRGHITR, as direct experimental data for this compound on PAR-1 is limited.[1]
Table 2: Benchmarking this compound Against Established PAR-2 Agonists
| Agonist | Target Receptor | Cell Line | Assay Type | EC50 (µM) |
| This compound (analog) | PAR-2 | HEK293 | Calcium Mobilization | ~50 |
| SLIGRL-NH2 | PAR-2 | 16HBE14o- | Calcium Mobilization | >40 |
| 2-furoyl-LIGRLO-NH2 | PAR-2 | 16HBE14o- | Calcium Mobilization | 0.84 |
| Compound 1 (2-aminothiazol-4-yl) | PAR-2 | 16HBE14o- | Calcium Mobilization | 1.77 |
| AY77 (Isox-Cha-Chg-NH2) | PAR-2 | CHO-hPAR2 | Calcium Mobilization | 0.04 |
Note: The EC50 value for this compound is based on the activity of a peptide with a similar N-terminal sequence, SFRGHITR, as direct experimental data for this compound on PAR-2 is limited.
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to PAR agonist stimulation using a fluorescent indicator.
1. Cell Culture and Plating:
-
Culture human embryonic kidney 293T (HEK293T) cells, or another suitable cell line endogenously or recombinantly expressing the PAR of interest (PAR-1 or PAR-2).
-
Seed the cells in a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well and culture overnight.
2. Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical solution consists of Fluo-4 AM, Pluronic F-127 (to aid dispersion), and a physiological buffer such as Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.
3. Agonist Preparation and Stimulation:
-
Prepare serial dilutions of the PAR agonists (this compound and established agonists) in a separate 96-well plate (the compound plate) using HBSS with 20 mM HEPES.
-
Place the cell plate and the compound plate into a fluorescence microplate reader equipped with an automated liquid handler (e.g., FlexStation).
4. Data Acquisition:
-
Set the fluorescence reader to excite at 490 nm and measure emission at 525 nm.
-
Record a baseline fluorescence for 10-20 seconds.
-
The instrument's liquid handler will then add the agonist from the compound plate to the cell plate.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
5. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each agonist.
Extracellular Signal-Regulated Kinase (ERK) Activation Assay
This protocol describes the detection of ERK1/2 phosphorylation, a downstream signaling event of PAR activation, via Western blotting.
1. Cell Culture and Serum Starvation:
-
Culture cells in 6-well plates until they reach 75-80% confluency.
-
To minimize basal ERK phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for 4-12 hours prior to stimulation.
2. Agonist Stimulation:
-
Stimulate the serum-starved cells with varying concentrations of the PAR agonists for a predetermined time (e.g., 5-10 minutes).
3. Cell Lysis:
-
After stimulation, place the plate on ice and aspirate the medium.
-
Add 100 µL of 2x SDS gel loading buffer to each well to lyse the cells and denature the proteins.
4. Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify the band intensities for p-ERK and total ERK.
-
The level of ERK activation is expressed as the ratio of p-ERK to total ERK.
-
Plot the normalized ERK activation against the agonist concentration to generate a dose-response curve.
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by PAR-1 and PAR-2.
References
- 1. Proteinase-activated receptors (PARs): activation of PAR1 and PAR2 by a proteolytic fragment of the neuronal growth associated protein B-50/GAP-43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif SFLLRN - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Sfnggp-NH2
Disclaimer: No specific Safety Data Sheet (SDS) for Sfnggp-NH2 was found. The following guidance is based on general laboratory safety protocols for non-hazardous, research-grade bioactive peptides. Researchers must consult and adhere to their institution's specific waste disposal protocols and local regulations.
This document provides essential safety and logistical information for the proper handling and disposal of the bioactive peptide this compound. Given the absence of a specific SDS, it is prudent to handle this peptide with due caution, treating it as a potentially bioactive material with unknown toxicological properties.
General Safety and Handling Precautions
Before beginning any work with this compound, ensure that all necessary safety measures are in place. This includes having a designated work area and the appropriate personal protective equipment (PPE).
| Precaution Category | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[1][2] | To prevent skin and eye contact with the peptide. |
| Ventilation | Work in a well-ventilated area, preferably in a fume hood, especially when handling the lyophilized powder.[3] | To avoid inhalation of the peptide, which may cause respiratory irritation.[4] |
| Storage | Store lyophilized peptide at -20°C or -80°C for long-term stability.[5] Once reconstituted, store solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles. | To prevent degradation and maintain the integrity of the peptide. |
| Spill Response | Have a spill kit readily available. In case of a spill, contain it with absorbent materials, decontaminate the area, and dispose of the waste properly. | To minimize exposure and environmental contamination. |
| General Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the peptide. | To prevent accidental ingestion. |
Experimental Protocols: Step-by-Step Disposal of this compound
The following protocol outlines a general procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.
1. Inactivation (Recommended for Liquid Waste):
While not always mandatory for non-hazardous peptides, inactivation provides an additional layer of safety by denaturing the peptide.
-
Chemical Hydrolysis: Treat the peptide solution with a 1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl) solution to hydrolyze the peptide bonds. A common practice is to use a 1:10 ratio of peptide solution to inactivation solution.
-
Contact Time: Allow the mixture to stand for a minimum of 24 hours to ensure complete degradation of the peptide.
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, add a weak acid.
2. Waste Segregation and Collection:
Proper segregation of waste is crucial for safe disposal.
-
Liquid Waste: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, but only if it complies with local wastewater regulations. Always verify with your institution's Environmental Health & Safety (EHS) department before any drain disposal. If drain disposal is not permitted, collect the inactivated and neutralized solution in a clearly labeled, leak-proof hazardous waste container.
-
Solid Waste: All solid waste contaminated with the peptide, such as pipette tips, gloves, and empty vials, must be collected in a designated solid waste container. This container should be clearly labeled as "Non-Hazardous Chemical Waste" and list the contents.
3. Storage Pending Disposal:
Store sealed waste containers in a designated and secure secondary containment area, away from incompatible materials, until they can be collected by the institution's EHS department or a licensed chemical waste disposal contractor.
4. Final Disposal:
Arrange for the collection of the waste by your institution's certified hazardous waste management service. Provide all necessary documentation regarding the contents of the waste containers.
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Sfnggp-NH2
For researchers, scientists, and drug development professionals, ensuring safe handling of synthetic peptides like Sfnggp-NH2 is paramount to minimize exposure risks and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound.
Chemical Identifier:
-
Product Name: this compound
-
Sequence: H-Ser-Phe-Asn-Gly-Gly-Pro-NH2
-
Form: Lyophilized powder[2]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is critical, especially when handling the powdered form of this compound, to prevent inhalation, skin, and eye contact.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator. |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat. |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses. |
| Animal Studies (Injections) | Disposable nitrile gloves, lab coat, and safety glasses. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a respirator. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Always inspect PPE for any signs of damage before use and follow proper techniques for removal to avoid cross-contamination. Hand washing is mandatory after removing gloves.
Operational Plan for Safe Handling
A systematic approach from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the lyophilized peptide at -20°C for long-term stability.
-
Clearly label all containers with the chemical name, concentration, and any known hazard details.
2. Reconstitution:
-
Handle the lyophilized powder in a designated area, preferably in a chemical fume hood, to minimize inhalation risk.
-
Use sterile, appropriate solvents for reconstitution.
-
To avoid degradation, divide the reconstituted peptide solution into single-use aliquots for storage.
3. Experimental Procedures:
-
Follow standard laboratory practices for all experimental work.
-
Ensure all equipment used for handling this compound is properly cleaned and decontaminated after use.
Spill Response and Waste Disposal
Immediate and appropriate response to spills and proper waste disposal are critical for laboratory safety.
Spill Cleanup:
-
Small Spills (Powder): Carefully moisten the spilled powder with a damp cloth to avoid generating dust and gently wipe the area.
-
Small Spills (Liquid): Absorb the spill with an inert material and place it in a suitable, sealed container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including a respirator, before containing and cleaning up the spill.
-
Ensure the area is well-ventilated during and after cleanup.
Waste Disposal Plan:
-
Unused or Expired Peptide: Dispose of as chemical waste in accordance with local, state, and federal regulations.
-
Contaminated PPE (e.g., gloves, lab coat): Dispose of in a designated waste container for contaminated items.
-
Liquid Waste (e.g., cell culture media containing this compound): Decontaminate with a suitable method, such as treatment with 10% bleach, before disposal, or collect for chemical waste disposal, depending on institutional and local regulations.
-
Sharps (e.g., needles, syringes): Dispose of in a designated sharps container.
Visual Workflow Guides
The following diagrams illustrate the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Decision process for the appropriate disposal of this compound related waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
